Dihydrogen phosphorothioate
Description
Historical Development of Phosphorothioate (B77711) Chemistry in Academic Research
The journey into the world of phosphorothioates is a story of fundamental chemical curiosity that blossomed into a field with significant practical implications.
The exploration of compounds containing phosphorus and sulfur dates back to the 18th century, with A. S. Marggraf's discovery in 1740 that phosphorus and sulfur react vigorously at elevated temperatures. acs.org However, it was the work of Jöns Jacob Berzelius in 1843 that marked a significant step forward with the synthesis of diphosphorus (B173284) pentasulfide from the reaction of liquid white phosphorus with sulfur at high temperatures. mdpi.comuni-muenchen.de The early history of phosphorus-sulfur compounds was fraught with errors, with numerous incorrect compositions being reported. acs.org It took intensive investigation and the development of more reliable analytical criteria to identify the true chemical entities, with four main phosphorus sulfides being recognized today: P₄S₃, P₄S₅, P₄S₇, and P₄S₁₀. acs.org
The fundamental concept of replacing an oxygen atom with a sulfur atom in a phosphate (B84403) group, forming a phosphorothioate, laid the groundwork for a new class of compounds with unique properties. This substitution, while seemingly minor, significantly alters the electronic and steric properties of the phosphate moiety, influencing its reactivity and interactions with other molecules.
The first synthesis of a phosphorothioate dinucleotide linkage was reported by Eckstein in 1967. researchgate.net This pioneering work opened the door to the incorporation of phosphorothioates into oligonucleotides. The development of automated solid-phase synthesis methods was a revolutionary step, allowing for the routine introduction of phosphorothioate linkages into DNA and RNA strands. nih.govresearchgate.net This is typically achieved through a sulfurization step during the synthesis cycle, where a sulfurizing reagent is used instead of an oxidizing agent. nih.govresearchgate.netacs.org
Over the years, various synthetic strategies have been developed to create phosphorothioate compounds. researchgate.netresearchgate.net These methods can be broadly categorized based on the formation of the P-S bond. researchgate.net Traditional approaches often involved the phosphorylation of thiols or the reaction of P(III) species with sulfur-centered electrophiles. acs.org More recent advancements include metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed dehydrogenative coupling of H-phosphonates with thiols and copper-catalyzed multicomponent reactions. organic-chemistry.orgnih.gov Metal-free synthesis protocols have also been developed, offering more environmentally friendly alternatives. acs.orgmdpi.com
A variety of sulfurizing reagents have been developed to facilitate the synthesis of phosphorothioate oligonucleotides, each with its own advantages and disadvantages in terms of stability and reactivity. researchgate.net The choice of synthetic route often depends on the desired scale, stereochemistry, and the specific properties of the target phosphorothioate compound. researchgate.netresearchgate.net
Significance of Phosphorothioate Modifications in Chemical Biology Research
The introduction of a sulfur atom into the phosphate backbone of biomolecules, particularly nucleic acids, has proven to be a powerful tool in chemical biology, providing valuable insights into biological processes at the molecular level.
Phosphorothioates have been instrumental as mechanistic probes for studying a wide range of enzymatic reactions, particularly those involving phosphoryl transfer. nih.govresearchgate.netbibliotekanauki.pl The substitution of a non-bridging oxygen atom with sulfur in a phosphate or phosphodiester linkage can significantly alter the kinetics of enzyme-catalyzed reactions. This "thio effect," the ratio of the reaction rate with a phosphate substrate to that of the corresponding phosphorothioate, can provide insights into the transition state of the reaction. bibliotekanauki.pl
A key application of phosphorothioates is in the study of the stereochemical course of enzymatic reactions. The phosphorus center in a phosphorothioate is chiral, existing as either the Rp or Sp diastereomer. annualreviews.orgbeilstein-journals.org By using stereochemically pure phosphorothioates, researchers can track the inversion or retention of configuration at the phosphorus center during an enzymatic reaction, which provides crucial information about the number of chemical steps involved. annualreviews.org This approach has been used to elucidate the mechanisms of various enzymes, including nucleases, polymerases, and kinases. annualreviews.org
Furthermore, the differential interaction of metal ions with phosphate and phosphorothioate groups has been exploited to identify metal ion binding sites in enzymes and ribozymes. annualreviews.orgbeilstein-journals.org The "soft" sulfur atom in a phosphorothioate has a different preference for metal ion coordination compared to the "hard" oxygen atom in a phosphate, allowing researchers to probe the role of metal ions in catalysis. beilstein-journals.org
Molecular dynamics simulations and NMR spectroscopy have been used to study the structural consequences of phosphorothioate substitutions. biorxiv.orgacs.orgresearchgate.net These studies have shown that phosphorothioate modifications can alter backbone torsional angles, sugar pucker preferences, and inter-base pair parameters. oup.com For instance, in some DNA contexts, phosphorothioation can lead to a bimodal distribution of the twist angle at CpG steps, indicating an equilibrium between high- and low-twist conformations. oup.com
The chirality of the phosphorothioate linkage (Rp or Sp) can also have distinct structural effects. biorxiv.org These subtle structural changes can influence the binding of proteins and other molecules to the nucleic acid, providing a powerful tool for studying nucleic acid-protein interactions. oup.comnih.gov The increased resistance of phosphorothioate linkages to nuclease degradation has also made them essential for in vivo studies of nucleic acids. annualreviews.orgresearchgate.net
The unique properties of phosphorothioates have led to their exploration in the development of advanced materials and catalysts. Phosphorotrithioic acid esters, for example, serve as precursors for the synthesis of various phosphorothioates that are key components in the production of agrochemicals and other materials. ontosight.ai
In the realm of catalysis, chiral phosphorothioates have emerged as powerful ligands in asymmetric catalysis. nih.govbohrium.com The stereogenic phosphorus center can be used to create a chiral environment around a metal catalyst, enabling highly enantioselective transformations. bohrium.com Recent research has focused on the development of efficient methods for the synthesis of enantiopure S-aryl phosphorothioates, which are valuable building blocks for chiral catalysts and bioactive molecules. nih.gov The use of dinuclear palladium(I) catalysis has shown promise in the direct arylation of chiral phosphorothioate salts with full retention of stereochemistry. nih.gov
Furthermore, phosphorothioates have been investigated for their potential applications in the development of new materials with unique properties, including those for energy storage and biomedicine. ontosight.ai The versatility of phosphorothioate chemistry continues to drive innovation in the design and synthesis of novel functional materials.
Data Tables
Table 1: Key Historical Discoveries in Phosphorothioate Chemistry
| Year | Discovery | Key Contributor(s) | Significance |
| 1740 | Observation of the vigorous reaction between phosphorus and sulfur. acs.org | A. S. Marggraf | First recorded interaction between phosphorus and sulfur. acs.org |
| 1843 | Synthesis of diphosphorus pentasulfide. mdpi.comuni-muenchen.de | Jöns Jacob Berzelius | A foundational step in phosphorus-sulfur chemistry. mdpi.comuni-muenchen.de |
| 1967 | First synthesis of a phosphorothioate dinucleotide linkage. researchgate.net | F. Eckstein | Opened the field of phosphorothioate-modified nucleic acids. researchgate.net |
| 1980s | Development of automated solid-phase synthesis for phosphorothioate oligonucleotides. nih.govoup.comnih.gov | Multiple Researchers | Enabled routine and widespread use of phosphorothioate nucleic acids. nih.govoup.comnih.gov |
Table 2: Applications of Phosphorothioates in Chemical Biology
| Application Area | Specific Use | Key Advantages |
| Enzymology | Mechanistic probes for phosphoryl transfer reactions. bibliotekanauki.pl | Allows for the study of transition states and reaction stereochemistry. bibliotekanauki.plannualreviews.org |
| Identification of metal ion binding sites. annualreviews.orgbeilstein-journals.org | Differential coordination properties of sulfur vs. oxygen. beilstein-journals.org | |
| Nucleic Acid Research | Probing DNA and RNA structure and dynamics. oup.combiorxiv.org | Minimal structural perturbation with significant effects on local conformation. oup.com |
| Nuclease-resistant analogs for in vivo studies. annualreviews.orgresearchgate.net | Increased stability against enzymatic degradation. annualreviews.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dihydroxy-oxido-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWUUFWQRZTIU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=S)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3PS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726539 | |
| Record name | Dihydrogen phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44042-56-0 | |
| Record name | Dihydrogen phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Phosphorothioate Compounds
Classical and Modern P-S Bond Formation Strategies
The formation of the P-S bond is the cornerstone of phosphorothioate (B77711) synthesis. Over the years, a variety of methods have been developed, from traditional nucleophilic substitution reactions to more recent oxidative coupling techniques. These strategies offer different advantages in terms of efficiency, substrate scope, and reaction conditions.
Nucleophilic Substitution Reactions for Phosphorothioate Synthesis
Nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of phosphorothioates. These reactions typically involve the displacement of a leaving group on a phosphorus-containing electrophile by a sulfur-based nucleophile, or vice versa.
One classical approach involves the reaction of dialkyl phosphites or other P(O)-H compounds with sulfenyl chlorides or related sulfur electrophiles. rsc.org However, these methods can be limited by the use of moisture-sensitive and potentially toxic reagents. rsc.org
A more direct route to S-alkyl dihydrogen phosphorothioates involves the selective O-dealkylation of the corresponding trialkyl phosphorothioates. This method often utilizes reagents like bromo- or iodotrimethylsilane (B154268) in a solvent such as dichloromethane (B109758) at room temperature. The reaction is valued for its mild conditions and can produce the desired dihydrogen phosphorothioates in high yields, typically ranging from 80-100% after workup with methanol. thieme-connect.de
Another significant nucleophilic substitution method is the S-alkylation of a phosphorothioate salt, such as trisodium (B8492382) phosphorothioate, with an alkyl halide. This reaction can be carried out in aqueous media or polar aprotic solvents like dimethylformamide. For instance, the reaction of 1-(bromomethyl)-1,ω-alkanediamine dihydrobromides with trisodium phosphorothioate has been used to synthesize S-2,ω-diaminoalkyl dihydrogen phosphorothioates. researchgate.net Similarly, reacting N-(3-bromopropyl)-1,3-propanediamine dihydrobromide with trisodium phosphorothioate in water yields the corresponding S-substituted dihydrogen phosphorothioate in high yield. google.com
Table 1: Synthesis of S-Alkyl Dihydrogen Phosphorothioates via Nucleophilic Substitution
| Alkylating Agent | Phosphorothioate Source | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-(Bromomethyl)-1,ω-alkanediamine dihydrobromides | Trisodium phosphorothioate | Water | Not specified | S-2,ω-Diaminoalkyl dihydrogen phosphorothioates | Not specified | researchgate.net |
| N-(3-Bromopropyl)-1,3-propanediamine dihydrobromide | Trisodium phosphorothioate | Water | 25-30°C, 2 h | S-3-(3-Aminopropylamino)propyl this compound dihydrate | 92% | google.com |
| Alkyl bromides or iodides | Tributylammonium (B8510715) thiophosphate | Dimethylformamide | Room temperature | S-Alkyl dihydrogen phosphorothioates | Good | thieme-connect.de |
Oxidative Phosphorylation and Related Approaches
Oxidative phosphorylation and related cross-dehydrogenative coupling (CDC) reactions have emerged as powerful alternatives for P-S bond formation. These methods often proceed under milder conditions and can avoid the use of pre-functionalized, sensitive reagents.
A prominent strategy is the dehydrogenative coupling of P(O)-H compounds, such as H-phosphonates, H-phosphinates, and secondary phosphine (B1218219) oxides, with thiols. acs.org These reactions can be catalyzed by transition metals like palladium. acs.org Metal-free approaches have also been developed. For example, tetrabutylammonium (B224687) iodide (TBAI) can catalyze the aerobic oxidative CDC of sulfonyl hydrazides with secondary phosphine oxides, using atmospheric oxygen as the oxidant, to afford phosphinothioates in very good yields. organic-chemistry.org
Base-catalyzed methods are also effective. Cesium carbonate (Cs₂CO₃) has been shown to catalyze the aerobic oxidative coupling of thiols and phosphonothioates to form phosphorodithioates under mild, transition-metal-free conditions with air as the oxidant. acs.org Similarly, potassium carbonate (K₂CO₃) promotes the aerobic oxidative cross-coupling of trialkyl phosphites with thiophenols, providing a straightforward route to phosphorothioates. rsc.org
Photocatalysis offers another green approach. Visible-light-induced photocatalysis can be used for the sulfurization of various P(III) compounds, including phosphites and phosphoramidites, using thiosulfate (B1220275) as a benign sulfur source. chemrxiv.orgchemrxiv.org This method is exceptionally mild and has been successfully applied to the synthesis of DNA and RNA phosphorothioates. chemrxiv.orgchemrxiv.org Blue LED irradiation has also been used to promote the synthesis of phosphorothioates under metal-free, ligand-free, and oxidant-free conditions. organic-chemistry.org
Table 2: Examples of Oxidative Phosphorylation for Phosphorothioate Synthesis
| P(O)-H Source | Sulfur Source | Catalyst/Promoter | Oxidant | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|---|
| H-Phosphonates, H-Phosphinates, Secondary Phosphine Oxides | Thiols | Pd catalyst | None (dehydrogenative) | Not specified | Phosphorothioates | General access | acs.org |
| Secondary Phosphine Oxides | Sulfonyl hydrazides | TBAI | Air (O₂) | Not specified | Phosphinothioates | Very good | organic-chemistry.org |
| Phosphonothioates | Thiols | Cs₂CO₃ | Air (O₂) | 30°C, 3 h, CH₃CN | Phosphorodithioates | Up to 95% | acs.org |
| Trialkyl Phosphites | Thiophenols | K₂CO₃ | Air (O₂) | Room temp, CH₃CN | Phosphorothioates | Up to 94% | rsc.org |
| P(III) compounds (e.g., phosphites) | Thiosulfate | Photocatalyst (e.g., riboflavin) | Visible light | Aqueous/Organic solvent | Phosphorothioates | Efficient | chemrxiv.orgchemrxiv.org |
Synthesis from Inorganic Phosphorus Sources (e.g., P4S10, White Phosphorus)
The direct utilization of elemental phosphorus, such as white phosphorus (P₄) and phosphorus pentasulfide (P₄S₁₀), represents a highly atom-economical and environmentally benign approach to organophosphorus compounds, including phosphorothioates. These methods bypass the need for hazardous chlorinating agents like PCl₃.
A novel and high-yielding route involves a one-step, three-component coupling reaction of white phosphorus (P₄), disulfides, and alcohols. rsc.orgnih.govsciengine.com This method uses basic industrial raw materials and is characterized by its operational simplicity, mild reaction conditions, broad substrate scope, and high selectivity for producing various phosphorothioates. rsc.org
Phosphorus pentasulfide (P₄S₁₀) is another valuable inorganic phosphorus source. It can be used in three-component reactions with sulfonium (B1226848) salts and alcohols to synthesize S-alkyl phosphorodithioates under mild, transition-metal-free conditions. rsc.orgrsc.org This method has been shown to produce a diverse range of products in satisfactory yields. rsc.org For instance, a Cs₂CO₃-mediated three-component reaction of sulfonium salts, P₄S₁₀, and alcohols proceeds efficiently. rsc.org Additive-free, three-component reactions of sulfoxonium ylides, P₄S₁₀, and alcohols have also been developed for the synthesis of β-keto phosphorodithioates. researchgate.net
Table 3: Synthesis of Phosphorothioates from Inorganic Phosphorus Sources
| Phosphorus Source | Other Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| White Phosphorus (P₄) | Disulfides, Alcohols | Mild, one-step | Phosphorothioates | High | rsc.orgnih.gov |
| P₄S₁₀ | Sulfonium salts, Alcohols | Cs₂CO₃-mediated, mild, transition-metal-free | S-Alkyl Phosphorodithioates | Satisfactory | rsc.orgrsc.org |
| P₄S₁₀ | Sulfoxonium ylides, Alcohols | Additive-free | β-Keto Phosphorodithioates | High | researchgate.net |
Metal-Catalyzed Synthesis of Phosphorothioate Compounds
Transition metal catalysis has revolutionized the synthesis of phosphorothioates, enabling the formation of P-S bonds with high efficiency, selectivity, and functional group tolerance under mild conditions. Copper and gold are among the most effective metals for these transformations.
Copper-Catalyzed Coupling Reactions
Copper catalysis is widely used for the synthesis of phosphorothioates due to the low cost and low toxicity of copper catalysts. A variety of copper-catalyzed coupling reactions have been developed.
One notable method is the copper-catalyzed multicomponent reaction of diaryliodonium or arenediazonium salts, elemental sulfur, and P(O)-H compounds. nih.govacs.orgresearchgate.netorganic-chemistry.org These reactions proceed at room temperature to afford S-aryl phosphorothioates in good to high yields and allow for the direct formation of both P-S and C-S bonds in a single step. nih.govacs.org Copper(II) acetylacetonate (B107027) has been identified as a particularly effective catalyst for the reaction involving diaryliodonium salts. researchgate.net
Another important approach is the copper-catalyzed coupling of thiols with H-phosphonates. organic-chemistry.org For example, copper(I) iodide can catalyze the aerobic dehydrogenative coupling of benzenethiols with H-phosphonates in the presence of a base like triethylamine. organic-chemistry.org
More recently, a copper-catalyzed three-component radical-based fluoroalkylphosphorothiolation of terminal alkynes has been developed. acs.orgnih.govresearchgate.net This reaction utilizes a fluoroalkylation reagent and an S-hydrogen phosphorothioate to synthesize a variety of (E)-β-fluoroalkyl vinyl phosphorothioates with excellent regioselectivity and stereoselectivity under mild conditions. acs.org Copper catalysis also enables the three-component synthesis of trisubstituted allenyl phosphorothioates from propargylic cyclic carbonates, elemental sulfur, and H-phosphonates. rhhz.net
Table 4: Copper-Catalyzed Synthesis of Phosphorothioates
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Diaryliodonium salts | Elemental Sulfur | P(O)-H compounds | Cu(acac)₂ | S-Aryl phosphorothioates | Good to high | nih.govresearchgate.net |
| Terminal alkynes | Fluoroalkylation reagent | (iPrO)₂P(O)SH | Cu catalyst | (E)-β-Fluoroalkyl vinyl phosphorothioates | >40 examples, good yields | acs.orgresearchgate.net |
| Propargylic cyclic carbonates | Elemental Sulfur | H-phosphonates | Cu catalyst | Trisubstituted allenyl phosphorothioates | Excellent | rhhz.net |
| Aryl sulfonyl chlorides | H-phosphonates | - | Cu catalyst | S-Aryl phosphorothioates | Up to 86% | researchgate.net |
Gold-Catalyzed Alkenylation and Arylation
Gold catalysis has recently emerged as a powerful tool for the synthesis of S-alkenyl and S-aryl phosphorothioates. These methods often proceed via a Au(I)/Au(III) redox cycle and offer access to biologically relevant molecules.
A ligand-enabled, gold-catalyzed cross-coupling reaction of phosphorothioates with alkenyl and aryl iodides has been developed. rsc.orgrsc.orgnih.govnih.govconfederationcollege.ca This methodology allows for the synthesis of S-alkenyl and S-aryl phosphorothioates with a catalyst loading as low as 1 mol%. rsc.orgnih.gov The reaction is typically carried out in a solvent like dichloroethane (DCE) at temperatures ranging from 40-70 °C. rsc.orgnih.gov
Mechanistic studies have revealed that the reaction likely proceeds through the initial formation of an active cationic Au(I) complex. rsc.orgnih.gov This complex undergoes oxidative addition with the alkenyl or aryl iodide to form a Au(III) intermediate. A crucial step is the transmetalation with an in situ generated silver-sulfur complex, followed by reductive elimination to afford the final product and regenerate the active gold catalyst. rsc.orgrsc.orgnih.gov
The scope of this reaction is broad, tolerating a wide range of electron-donating and electron-withdrawing substituents on the aryl iodides, as well as various halo and pseudohalo groups. rsc.org Heteroaromatic and complex, natural product-derived aryl iodides are also suitable substrates. rsc.org Both O,O-diphenyl and O,O-dialkyl phosphorothioates can be used as coupling partners. rsc.org
Table 5: Gold-Catalyzed Alkenylation and Arylation of Phosphorothioates
| Phosphorothioate | Organohalide | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| O,O-Diphenyl phosphorothioate | (2-Iodovinyl)benzene | 1 mol% MeDalPhosAuCl, 1.1 equiv. AgSbF₆ | DCE, 40°C, 3-6 h | S-Styrenyl phosphorothioate | High | rsc.orgnih.gov |
| O,O-Diphenyl phosphorothioate | Various aryl iodides | 2.5 mol% MeDalPhosAuCl, 1.1 equiv. AgSbF₆ | DCE, 70°C, 3-6 h | S-Aryl phosphorothioates | 61-96% | rsc.orgnih.gov |
| O,O-Dialkyl phosphorothioates | Aryl iodides | 2.5 mol% MeDalPhosAuCl, 1.1 equiv. AgSbF₆ | DCE, 70°C, 3-6 h | S-Aryl phosphorothioates | Moderate to good | rsc.org |
Palladium-Catalyzed Dehydrogenative Phosphorylation
A notable advancement in the formation of P–S bonds is the palladium-catalyzed dehydrogenative phosphorylation of thiols. researchgate.net This method facilitates the coupling of a variety of thiols with H-phosphonates, H-phosphinates, and secondary phosphine oxides to produce phosphorothioates, including P-chiral compounds. researchgate.netacs.org The reaction is advantageous as it avoids the use of pre-functionalized starting materials, thus shortening synthetic routes and increasing atom economy. researchgate.netmdpi.com
The proposed mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. The cycle is thought to initiate with the oxidative addition of a P(O)–H compound to a Pd(0) species. This is followed by ligand exchange with the thiol, release of dihydrogen, and subsequent reductive elimination to yield the phosphorothioate product and regenerate the Pd(0) catalyst. chemrxiv.org Optimal conditions often involve the use of a palladium catalyst such as Pd₂(dba)₃ in conjunction with a ligand like dppf, with styrene (B11656) sometimes added as an additive. chemrxiv.org This method has demonstrated broad functional group tolerance, accommodating amines, hydroxyls, and halogens, and is effective for both aromatic and aliphatic thiols. chemrxiv.org
Metal-Free Approaches for Phosphorothioate Synthesis
While metal-catalyzed methods are effective, the development of metal-free alternatives is crucial to avoid potential contamination of products with residual transition metals, which can be a significant concern in biological applications. nih.gov
S-Arylation with Diaryliodonium Salts
A significant metal-free method for the synthesis of S-aryl phosphorothioates is the direct S-arylation of phosphorothioate diesters using diaryliodonium salts. acs.orgnih.gov This approach is operationally simple, typically involving heating the phosphorothioate diester and the diaryliodonium salt in a solvent like 1,4-dioxane. nih.gov A key advantage of this method is its stereospecificity; it proceeds with complete retention of the configuration at a stereogenic phosphorus center, providing access to P-chiral products. acs.orgnih.gov
The reaction tolerates a wide array of functional groups on both the aryl ring of the diaryliodonium salt and the phosphorothioate diester. nih.gov For instance, aryl bromides, which may not be compatible with some palladium-catalyzed methods, are well-tolerated, offering a handle for further functionalization. acs.org The methodology has been successfully applied to the late-stage functionalization of complex molecules, including dinucleoside phosphorothioates and TADDOL derivatives, with high yields. acs.orgnih.gov
Mechanistic studies, supported by DFT calculations, suggest that the reaction does not proceed via a radical pathway but rather through an inner-sphere mechanism involving a five-membered cyclic transition state. This ensures selective S-arylation over potential O-arylation. acs.org
Photoinduced and Electrocatalytic Methodologies
Visible-light photoredox catalysis has emerged as a powerful and green strategy for phosphorothioate synthesis. researchgate.net These methods often operate under mild, metal-free conditions. organic-chemistry.org For example, an iridium-catalyzed decarboxylative phosphorothiolation of N-hydroxyphthalimide esters using visible light provides access to a variety of phosphorothioates, including sterically hindered ones. organic-chemistry.org Another approach involves a three-component reaction of alkenes, sulfonyl chlorides, and phosphorothioic acids, mediated by photoredox and copper catalysis, to yield sulfonyl-containing phosphorothioates. nih.gov This method has been successfully applied to the late-stage modification of bioactive molecules such as indomethacin, estrone, ciprofibrate, and febuxostat, with yields ranging from 55% to 94%. nih.govmdpi.com
The proposed mechanism for the photoinduced sulfonylphosphorothiolation of alkenes begins with the photoexcited catalyst initiating a single-electron transfer with a sulfonyl chloride to generate a sulfonyl radical. nih.gov This radical then adds to the alkene, forming an alkyl radical intermediate, which is subsequently trapped by a copper(II)-phosphorothioate complex to form the final product. nih.gov
Electrochemical methods also offer a sustainable route to phosphorothioates by driving reactions with electricity, often minimizing the need for chemical oxidants. beilstein-journals.org These reactions can be performed under metal-catalyst-free conditions, for example, by using KI as a redox mediator for the cross-coupling of trialkyl phosphites with aryl thiols. beilstein-journals.org
Utilization of Thiosulfate as a Sulfur Source in Photocatalysis
A particularly innovative and sustainable photocatalytic method utilizes sodium thiosulfate (Na₂S₂O₃) as a benign and readily available sulfur source for the sulfurization of P(III) compounds. chemrxiv.org This visible-light-mediated approach can efficiently generate DNA and RNA phosphorothioates, phosphoramidothioates, and phosphine sulfides. chemrxiv.org A key advantage is the ability to integrate this protocol into standard solid-phase phosphoramidite (B1245037) oligonucleotide synthesis using a photocatalyst like riboflavin (B1680620) (vitamin B2) in water, representing a greener alternative to traditional sulfurizing reagents. chemrxiv.orgchemrxiv.org The reaction proceeds under exceptionally mild conditions, and by switching to aerobic conditions, the same methodology can be used for oxygenation to produce phosphates. chemrxiv.org
Solid-Phase Chemical Synthesis of Phosphorothioate-Modified Oligonucleotides
The solid-phase synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The introduction of phosphorothioate linkages into oligonucleotides enhances their nuclease resistance, a critical property for antisense therapies. oup.com
Phosphoramidite Approach with Sulfurization Reagents
The most prevalent method for synthesizing phosphorothioate oligonucleotides is the phosphoramidite approach on a solid support. oup.com This cyclical process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain. The key step for introducing the phosphorothioate modification is the sulfurization of the newly formed internucleotide phosphite (B83602) triester linkage. oup.com This is achieved by replacing the standard oxidation step (which would form a phosphodiester) with a reaction using a sulfur-transfer reagent. oup.com
A variety of sulfurizing reagents have been developed, each with its own set of advantages and disadvantages. Commonly used reagents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), phenylacetyl disulfide (PADS), and 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT). glenresearch.comnih.govresearchgate.net
The Beaucage reagent is highly efficient and reacts quickly, but it can be expensive and exhibit limited stability on the synthesizer. oup.comglenresearch.comPADS is a more cost-effective alternative, but its "aged" solutions, which show better performance, can lead to irreproducibility. mdpi.comDDTT has emerged as a highly efficient and stable sulfurizing reagent, demonstrating faster kinetics than many other reagents and is suitable for both DNA and RNA synthesis. glenresearch.comnih.gov It is often used as a solution in pyridine/acetonitrile. nih.gov Other reagents like diethyldithiocarbonate disulfide (DDD) have also been reported as efficient and inexpensive options. nih.gov
The choice of sulfurizing reagent and reaction conditions, such as time and concentration, is critical for achieving high sulfurization efficiency, which is typically greater than 99% in optimized protocols. glenresearch.comnih.gov Inefficient sulfurization can lead to the formation of undesired phosphodiester linkages, which can compromise the therapeutic efficacy of the resulting oligonucleotide. oup.com
| Reagent Class | Specific Reagent | Key Features | Ref. |
| Palladium Catalysts | Pd₂(dba)₃ / dppf | Catalyzes dehydrogenative phosphorylation of thiols with P(O)-H compounds. Broad functional group tolerance. | chemrxiv.org |
| Diaryliodonium Salts | Diphenyliodonium tetrafluoroborate | Metal-free S-arylation. Stereospecific with retention of configuration at phosphorus. Tolerates aryl bromides. | acs.orgnih.gov |
| Photocatalysts | Ir(ppy)₃, Riboflavin (Vitamin B2) | Enables metal-free or metal-cocatalyzed reactions under mild visible light. Can utilize benign sulfur sources like thiosulfate. | nih.govchemrxiv.org |
| Sulfurizing Reagents | Beaucage Reagent | Highly efficient and fast-acting. Can be expensive and has limited stability on the synthesizer. | oup.comglenresearch.com |
| Sulfurizing Reagents | Phenylacetyl Disulfide (PADS) | Cost-effective. "Aged" solutions perform better but can lead to irreproducibility. | mdpi.com |
| Sulfurizing Reagents | DDTT | Highly efficient and stable in solution. Fast kinetics for both DNA and RNA synthesis. | glenresearch.comnih.gov |
| Sulfurizing Reagents | Diethyldithiocarbonate disulfide (DDD) | Inexpensive and efficient for solid-phase synthesis. | nih.gov |
Late-Stage Functionalization of Bioactive Molecules
The synthetic methodologies described above have proven valuable for the late-stage functionalization of complex and bioactive molecules, allowing for the introduction of a phosphorothioate moiety to potentially modulate their biological activity.
| Bioactive Molecule Derivative | Synthetic Method | Yield (%) | Ref. |
| Indomethacin derivative | Photoinduced sulfonylphosphorothiolation | 55 | mdpi.com |
| Estrone derivative | Photoinduced sulfonylphosphorothiolation | 94 | mdpi.com |
| Ciprofibrate derivative | Photoinduced sulfonylphosphorothiolation | 62 | mdpi.com |
| Febuxostat derivative | Photoinduced sulfonylphosphorothiolation | 75 | mdpi.com |
| TADDOL derivative | S-Arylation with diaryliodonium salt | ~99 | nih.gov |
| Dinucleoside phosphorothioates | S-Arylation with diaryliodonium salt | High | acs.org |
Diastereoselective Synthesis of Phosphorothioate Linkages
The introduction of a phosphorothioate (PS) linkage into oligonucleotides creates a chiral center at the phosphorus atom, leading to a mixture of 2^n diastereomers, where 'n' is the number of PS linkages. umich.edu While standard chemical synthesis yields these diastereomeric mixtures, methods have been developed to achieve stereocontrol.
One of the most effective strategies for the diastereoselective synthesis of PS linkages is the oxazaphospholidine approach. tandfonline.comoup.com This method utilizes stereochemically pure P(III) monomers derived from chiral 1,2-amino alcohols, such as (1R, 2S)-ephedrine. tandfonline.com The synthesis involves the reaction of a 5'-O-protected nucleoside with a 2-chloro-1,3,2-oxazaphospholidine derivative, which proceeds with retention of the P-configuration to yield a diastereomerically pure nucleoside 3'-cyclic phosphoramidite. tandfonline.com These monomers are then used in solid-phase oligonucleotide synthesis. The diastereoselectivity of the internucleotide bond formation is influenced by the substituent groups on the oxazaphospholidine ring and the choice of activator. tandfonline.com
Another prominent method for creating stereodefined PS-oligonucleotides is the oxathiaphospholane (B1262164) approach. umich.eduresearchgate.net This technique requires pure P-diastereomers of nucleoside oxathiaphospholane monomers. These monomers are prepared by phosphitylating a protected deoxyribonucleoside with a reagent like 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane, followed by sulfurization and chromatographic separation of the P-diastereomers. umich.edu These pure monomers are then used for the solid-phase synthesis of stereodefined PS-oligonucleotides. researchgate.net
Table 1: Key Approaches for Diastereoselective Synthesis of Phosphorothioate Linkages
| Method | Key Feature | Starting Material Example | Outcome |
|---|---|---|---|
| Oxazaphospholidine Approach | Utilizes chiral P(III) phosphoramidite monomers derived from chiral amino alcohols. tandfonline.comoup.com | 5′-O-DMTr-nucleoside and a 2-chloro-1,3,2-oxazaphospholidine derivative. tandfonline.com | High diastereoselectivity in the formation of the internucleotidic bond. tandfonline.com |
| Oxathiaphospholane Approach | Requires separation of diastereomerically pure nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers before synthesis. umich.eduresearchgate.net | 5′-O-DMTr-N-protected deoxyribonucleosides phosphitylated with 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane. umich.edu | Synthesis of stereodefined all-Rp or all-Sp PS-oligonucleotides. researchgate.net |
Enzymatic Synthetic Routes and Stereospecific Incorporation
Enzymatic methods provide an alternative route to phosphorothioate synthesis, offering high stereospecificity that is difficult to achieve through purely chemical means.
Enzymatic synthesis of phosphorothioate-containing nucleic acids is accomplished using nucleoside 5’-O-(1-thiotriphosphates), also known as nucleoside α-thiotriphosphates (NTPαS or dNTPαS), as substrates for polymerases. researchgate.netmdpi.com DNA and RNA polymerases recognize these analogs and incorporate them into a growing nucleic acid chain. umich.edumdpi.com
A crucial aspect of this process is its stereoselectivity. Polymerases such as the Klenow fragment of DNA polymerase I, T7 RNA polymerase, and Taq polymerase almost exclusively utilize the Sₚ-diastereomer of the NTPαS substrate. researchgate.netmdpi.comnih.gov The enzymatic incorporation reaction proceeds with an inversion of the configuration at the phosphorus center. mdpi.comnih.gov Consequently, the use of Sₚ-NTPαS precursors results in the formation of a phosphorothioate linkage with the Rₚ-configuration. mdpi.comannualreviews.org This allows for the synthesis of stereoregular, all-Rₚ phosphorothioate-modified DNA and RNA, avoiding the complex mixture of diastereomers produced by standard chemical methods. umich.eduresearchgate.net
Enzymes are not only used for synthesis but also as powerful tools for the analysis and separation of phosphorothioate diastereomers. nih.gov The stereospecificity of certain nucleases allows them to selectively digest one diastereomer while leaving the other intact.
Two well-established enzymes for this purpose are nuclease P1 and snake venom phosphodiesterase (svPDE). nih.gov
Nuclease P1 is an endonuclease that selectively cleaves internucleotide linkages with the Sₚ-configuration, while Rₚ-linkages are resistant. nih.govpsu.edu
Snake venom phosphodiesterase (svPDE) is a 3'-exonuclease that selectively hydrolyzes phosphorothioate bonds of the Rₚ-configuration. nih.govpsu.edu
By treating a diastereomeric mixture of PS-oligonucleotides with one of these enzymes, the susceptible diastereomers are hydrolyzed, allowing for the isolation of the resistant, stereopure population. acs.org This enzymatic digestion, followed by analysis using techniques like HPLC, is a cornerstone for assigning the configuration of separated diastereomers and assessing the diastereomeric purity of stereodefined samples. nih.govpsu.edu
Synthesis of Specific this compound Esters and Their Derivatives
Beyond oligonucleotides, the synthesis of specific, smaller molecule this compound esters is important for various applications.
O-Alkyl dihydrogen phosphorothioates can be synthesized through several routes. One common method is the hydrolysis of O-alkyl dichlorothiophosphoryl compounds. researchgate.net A particularly convenient and high-yielding method is the selective O-dealkylation of the corresponding trialkyl phosphorothioates. thieme-connect.dethieme-connect.de This reaction is typically carried out under mild conditions using bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (TMSI) in a solvent like dichloromethane, followed by workup with methanol. thieme-connect.de The yields for this dealkylation are often quantitative or near-quantitative. thieme-connect.dethieme-connect.de
Another synthetic approach involves the S-alkylation of thiophosphoric acid salts. thieme-connect.de Sodium or tributylammonium salts of thiophosphoric acid react with alkylating agents such as alkyl halides or tosylates in water or DMF at room temperature to produce the desired S-alkyl dihydrogen phosphorothioates. thieme-connect.dethieme-connect.de
Chemically, O-alkyl dihydrogen phosphorothioates are dibasic acids, and their dissociation constants have been determined. researchgate.net
The synthesis of S-2-(ω-aminoalkylamino)ethyl dihydrogen phosphorothioates, a class of compounds evaluated for their potential as antiradiation agents, involves multi-step synthetic pathways. nih.gov A general and effective synthesis involves the use of 3-substituted 2-oxazolidinone (B127357) intermediates that contain a tosylated aminoalkyl side chain. researchgate.net
A typical synthetic sequence is exemplified by the preparation of S-2-(3-Ethylaminopropylamino)ethyl this compound Hydrate. google.com The process starts with N-ethyl-p-toluenesulfonamide, which is reacted with 3-(3-chloropropyl)-2-oxazolidinone. The resulting intermediate undergoes further reactions, culminating in the displacement with a phosphorothioate source and purification to yield the final product. google.com The final step often involves a displacement reaction on a suitable precursor with a phosphorothioate-donating agent, followed by purification, typically by recrystallization from a water/ethanol mixture. google.com
Table 2: Example Synthesis of an S-2-(ω-aminoalkylamino)ethyl this compound Derivative
| Compound | Key Starting Materials | Final Product | Reported Melting Point | Reference |
|---|---|---|---|---|
| S-2-(3-aminopropylamino)ethyl this compound monohydrate | N-(3-bromopropyl)phthalimide, 2-aminoethanethiol | C₅H₁₅N₂O₃PS·H₂O | 160-161 °C (dec.) | google.com |
| S-2-(3-ethylaminopropylamino)ethyl this compound hydrate | N-ethyl-p-toluenesulfonamide, 3-(3-chloropropyl)-2-oxazolidinone | C₇H₁₉N₂O₃PS·1.5H₂O | 143-145 °C | google.com |
| Hydrated S-2-(3-aminopropylamino)-2-methylpropyl this compound | 2-Amino-2-methyl-1-propanol, 3-bromopropylamine (B98683) hydrobromide | C₇H₁₉N₂O₃PS·2.5H₂O | ~149-154 °C (opaque melt) | google.com |
Advanced Spectroscopic and Analytical Characterization of Phosphorothioate Compounds
Resolution and Characterization of Phosphorothioate (B77711) Diastereomers
Liquid chromatography is a primary tool for the analysis of phosphorothioate diastereomers. researchgate.net Different chromatographic modes offer varying degrees of resolution and selectivity based on the interactions between the diastereomers, the stationary phase, and the mobile phase.
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is a predominant analytical technique for impurity profiling and the analysis of phosphorothioate oligonucleotides. nih.govnih.gov In this method, positively charged ion-pair reagents (IPRs) are added to the mobile phase to interact with the negatively charged phosphate (B84403)/phosphorothioate backbone, increasing the retention of the oligonucleotides on a hydrophobic stationary phase. nih.gov
The separation of diastereomers in IP-RPLC is influenced by several factors, including the nature of the IPR, its concentration, and the temperature. nih.govnih.gov The hydrophobicity of the IPR's alkyl chains plays a crucial role; reagents with moderate hydrophobicity can suppress the resolution of diastereomers, leading to sharper peaks, which is beneficial for separating impurities like n-1 shortmers. nih.govresearchgate.net Conversely, less hydrophobic IPRs may enhance the separation of diastereomers. researchgate.net For instance, diastereomer selectivity was found to increase with a decrease in the carbon chain length of the tertiary alkylamine IPR. researchgate.net
Partial separation of diastereomers is commonly observed in IP-RPLC, which often results in peak broadening compared to equivalent phosphodiester sequences. researchgate.netresearchgate.netresearchgate.net Elevated temperatures (e.g., 60-90°C) can suppress this diastereomeric separation, leading to narrower peaks and improved resolution of length-based impurities (n/n-1 resolution). nih.govresearchgate.net
Table 1: Effect of Ion-Pair Reagent (IPR) and Temperature on Phosphorothioate Oligonucleotide Analysis in IP-RPLC
| Parameter | Condition | Effect on Diastereomer Separation | Effect on n/n-1 Resolution |
| IPR Hydrophobicity | Increasing hydrophobicity (e.g., longer alkyl chains) | Generally decreases separation (peak sharpening) nih.govresearchgate.net | Improves nih.gov |
| IPR Hydrophobicity | Decreasing hydrophobicity (e.g., shorter alkyl chains) | Increases separation (peak broadening) researchgate.net | Can be compromised by peak broadening |
| Temperature | Increasing temperature (e.g., 20°C to 90°C) | Decreases separation (peak sharpening) nih.gov | Improves nih.gov |
Anion Exchange Chromatography (AEX) separates molecules based on their net negative charge. It is a powerful technique for purifying oligonucleotides and removing length-based impurities, such as n-1 or n+1 sequences, due to the strong negative charge of the phosphate backbone. bio-rad.combioprocessonline.com While AEX is highly effective for separating oligonucleotides by chain length, its ability to resolve phosphorothioate diastereomers is more limited compared to IP-RPLC. researchgate.netsigmaaldrich.com
The introduction of the more hydrophobic phosphorothioate linkage can lead to non-specific hydrophobic interactions with the AEX resin, causing peak broadening. bio-works.com Despite this, partial separation of diastereomers can be achieved. researchgate.net Recent studies using non-denaturing AEX conditions have shown improved separation of siRNA diastereomers in their double-stranded form compared to single-stranded analysis. nih.gov The elution order of Sp and Rp configurations appears to be related to the steric differences and the direction of the anionic sulfur atom. nih.gov The use of chaotropic salts like sodium bromide (NaBr) or sodium perchlorate (B79767) (NaClO₄) in the mobile phase can help mitigate non-specific interactions and improve peak shape for hydrophobic PS oligonucleotides. bio-works.com
Mixed-mode and hybrid chromatography approaches combine different separation mechanisms, such as anion exchange and reversed-phase characteristics, to enhance selectivity. researchgate.net These techniques can be particularly useful for the complex mixtures presented by phosphorothioate oligonucleotides. acs.org
An example is in-series reversed phase-strong anion exchange chromatography (RP-SAX), which has been compared with other methods for its sensitivity to changes in diastereoisomeric distributions. nih.govacs.org The selectivity in such hybrid systems is thought to arise from a combination of hydrophobic and electrostatic forces. acs.org Another approach, Ion-pairing hydrophilic interaction chromatography (IP-HILIC), offers a different selectivity compared to IP-RPLC and AEX. nih.gov In HILIC, phosphodiester impurities, which are more hydrophilic, elute after the parent phosphorothioate oligonucleotide, providing an orthogonal separation method that can resolve impurities that are challenging to separate by other means. rmit.edu.vn
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules based on their electrophoretic mobility. frontiersin.org For the resolution of chiral compounds like phosphorothioate diastereomers, chiral selectors are added to the background electrolyte (BGE). researchgate.netnih.gov
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. researchgate.netresearchgate.net The separation mechanism involves the formation of transient host-guest complexes between the oligonucleotide diastereomers and the cyclodextrin (B1172386) cavity. nih.gov Differences in the stability and formation of these complexes for each diastereomer lead to different migration times and, thus, separation. frontiersin.org
Key parameters that influence the separation include the type and concentration of the cyclodextrin, the pH of the BGE, and the capillary temperature. frontiersin.orgfrontiersin.org Cationic or charged cyclodextrins can be particularly effective as they can interact electrostatically with the anionic oligonucleotide backbone, enhancing resolution. frontiersin.orgfrontiersin.org For example, a dual system using a combination of cationic (e.g., QA-γ-CD) and anionic (e.g., CM-β-CD) cyclodextrins in an acidic buffer has been shown to be effective for separating short phosphorothioate oligonucleotides. researchgate.net
Table 2: Examples of Chiral Selectors Used in CE for Phosphorothioate Diastereomer Separation
| Chiral Selector Type | Specific Example(s) | Separation Principle |
| Native Cyclodextrins | β-Cyclodextrin, γ-Cyclodextrin researchgate.net | Inclusion complexation based on size and shape complementarity. |
| Derivatized Cyclodextrins | 2-hydroxypropyl-β-CD, 2-hydroxypropyl-γ-CD researchgate.net | Modified cavity properties and additional interaction points. |
| Charged Cyclodextrins | (2-hydroxy-3-N,N,N-trimethylamino)propyl-γ-CD (QA-γ-CD), Carboxymethyl-β-cyclodextrin (CM-β-CD) researchgate.net | Combines inclusion complexation with electrostatic interactions. |
Chromatographic Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-separative technique for the structural characterization of phosphorothioate compounds. researchgate.net It provides detailed information about the chemical environment of specific nuclei.
¹H NMR is also used to study the structural impact of phosphorothioate substitution. For example, analysis of imino proton resonances can provide insights into the stability and base-pairing of DNA duplexes containing PS linkages. nih.gov The presence of racemic phosphorothioate modifications can cause chemical shift perturbations for proximal protein side chains in protein-DNA complexes, which can be used to probe the interface of these interactions. nih.gov Solid-state ³¹P NMR has also been employed to characterize oligonucleotides, including those with phosphorothioate moieties, while they are still attached to a solid support during synthesis. oup.com
Mass Spectrometry (MS) Techniques for Phosphorothioate Analysis
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of phosphorothioate oligonucleotides, offering high sensitivity and specificity for impurity identification and diastereomer characterization. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a primary technique for analyzing synthetic oligonucleotides and the impurities generated during their synthesis. nih.gov For phosphorothioates, ion-pair reversed-phase liquid chromatography (IP-RPLC) coupled with MS is widely used for assay, purity, and impurity profiling. nih.govnih.gov This method can identify and quantify a wide range of process-related impurities, including:
Failure sequences (shortmers): Incomplete coupling during synthesis results in oligonucleotides shorter than the full-length product. nih.govacs.org
Polymerization products (longmers): Impurities that are longer than the intended product. acs.org
P=O variants: Products of incomplete sulfurization or oxidation, where one or more phosphorothioate linkages are replaced by a phosphate diester. researchgate.netnih.gov
Depurination and deamination products: Degradation products resulting from the loss of a purine (B94841) base or an amine group. nih.govacs.org
Adducts: Products formed by the reaction of the oligonucleotide with reagents used during synthesis, such as acrylonitrile (B1666552). nih.govacs.org
High-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), provides accurate mass measurements that enable the confident determination of the elemental composition of impurities, even at low levels. nih.govresearchgate.net The combination of chromatographic separation with HRMS detection allows for the profiling of the entire complement of low-level synthetic impurities in a single analysis. nih.govresearchgate.net
Table 2: Common Impurities in Phosphorothioate Oligonucleotide Synthesis Detected by LC-MS
| Impurity Class | Description | Method of Formation |
| Shortmers (n-x) | Sequences shorter than the full-length product. | Incomplete coupling during solid-phase synthesis. |
| Longmers (n+x) | Sequences longer than the full-length product. | Inefficient capping or other side reactions. |
| P=O Impurities | A phosphorothioate linkage is replaced by a phosphate. | Incomplete sulfurization or oxidation. |
| Deaminated Products | Loss of an amine group from a nucleobase (e.g., C to U). | High pH conditions during deprotection. |
| Depurinated Products | Cleavage of the glycosidic bond, leading to an abasic site. | Low pH conditions during deprotection. |
| Acrylonitrile Adducts | Addition of acrylonitrile to the phosphorothioate backbone. | Side reaction from the use of cyanoethyl protecting groups. |
Data compiled from references nih.govnih.govacs.org.
The presence of 2ⁿ⁻¹ diastereomers (where n is the number of phosphorothioate linkages) creates immense sample complexity that cannot be resolved by conventional chromatographic techniques alone. nih.gov Ion Mobility Spectrometry (IMS), a technique that separates ions in the gas phase based on their size, shape, and charge, has emerged as a powerful tool for differentiating these closely related stereoisomers. acs.orgresearchgate.net
Cyclic ion mobility spectrometry (cIMS) and drift tube ion mobility spectrometry (DTIMS) have been successfully applied to separate phosphorothioate diastereomers. acs.orgnih.gov In IMS, ions are passed through a drift tube filled with a neutral buffer gas. Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster than more elongated isomers. researchgate.netresearchgate.net This differential mobility allows for their separation.
Studies have shown that cIMS can effectively separate diastereomers in short to medium-length oligonucleotides (5-mer to 9-mer). nih.gov The separation efficiency can be influenced by factors such as the charge state of the ions and the presence of salt adducts like sodium and potassium, which can promote distinct gas-phase conformations. acs.orgnih.gov For a five-unit oligonucleotide with three phosphorothioate linkages, optimized DTIMS was able to unambiguously separate all eight diastereomers, which differed in their CCS values by as little as 0.9%. nih.govresearchgate.net These findings highlight IMS as a valuable and complementary tool for the structural characterization of stereochemically complex phosphorothioate therapeutics. nih.gov
Other Spectroscopic and Biophysical Methods
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure and conformational properties of chiral molecules like oligonucleotides. nih.govcolumbia.edu CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the molecule's three-dimensional structure. Different nucleic acid conformations (e.g., A-form, B-form, Z-form DNA) exhibit distinct CD spectra. nih.gov
Furthermore, CD has been used to compare the conformational properties of Rp- and Sp-phosphorothioate oligoadenylates. These studies indicated that 2',5' Rp-phosphorothioate oligoadenylates have CD spectra similar to the native phosphate-linked molecules, while the Sp-configured counterparts show weaker CD bands, suggesting a weaker base-stacking interaction. nih.gov Temperature-dependent CD studies also provide thermodynamic data (ΔH⁰ and ΔS⁰) on the thermal stability and conformational transitions of these molecules. nih.gov
X-ray Crystallography of Phosphorothioate-Modified Biomolecules
X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information about molecules at the atomic level. By analyzing the diffraction pattern of X-rays passing through a crystal of a substance, scientists can deduce the arrangement of atoms within the molecule. This methodology has been instrumental in elucidating the structural consequences of incorporating phosphorothioate modifications into biomolecules such as nucleic acids and proteins, offering critical insights into their altered function and interactions.
The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone introduces a chiral center at the phosphorus atom, resulting in either an Rp or Sp configuration. This seemingly minor alteration can induce significant local and global conformational changes in biomolecules, affecting their stability, binding affinities, and biological activity. X-ray crystallographic studies have been pivotal in understanding the stereo-specific effects of these modifications.
Structural Insights into Phosphorothioate-Modified Nucleic Acids
X-ray crystallography has revealed detailed structural information about phosphorothioate-modified DNA and RNA, shedding light on how this modification influences nucleic acid conformation and their interactions with proteins.
One area of significant research has been the structural analysis of antisense oligonucleotides (ASOs) containing phosphorothioate linkages. These modifications are crucial for the therapeutic efficacy of ASOs as they confer resistance to nuclease degradation. Crystallographic studies of protein-ASO complexes have provided a molecular basis for the enhanced binding affinity observed with phosphorothioate modifications. For instance, the crystal structure of the DNA-binding domain of the human transcriptional repressor SATB1 in complex with a phosphorothioate-modified DNA dodecamer revealed that the enhanced affinity is driven by both diastereomer-specific hydrogen bonds and hydrophobic contacts. nih.gov Isothermal titration calorimetry and crystallographic analyses demonstrated that under lower salt conditions, the interaction is enthalpy-driven through hydrogen bonds with the remaining oxygen atom, while at higher salt concentrations, it becomes entropy-driven due to hydrophobic contacts with the sulfur atom. nih.gov
Furthermore, the crystal structure of a model ASO-binding protein, PC4, in complex with a fully phosphorothioate-modified 2'-O-Me DNA gapmer ASO, provided the first structural view of a protein bound to a nucleic acid with a complete phosphorothioate backbone. iimcb.gov.plnih.gov This study highlighted that the protein interacts with the phosphorothioate nucleic acid through a combination of electrostatic and extensive hydrophobic interactions, which explains the increased affinity of phosphorothioate-modified nucleic acids for proteins. iimcb.gov.plnih.gov
The chirality of the phosphorothioate linkage also plays a critical role in determining the structure of nucleic acid duplexes. Studies on B-DNA have shown that Rp-phosphorothioate modifications can destabilize the B-helical structure, whereas Sp-phosphorothioate modifications tend to be stabilizing. researchgate.net Molecular dynamics simulations, corroborated by experimental data, indicate that single phosphorothioate substitutions can have substantial effects on the conformation of single-stranded RNA and B-DNA, while having marginal effects on ordered DNA/RNA duplexes. coventry.ac.uk
Below is a table summarizing key crystallographic data for selected phosphorothioate-modified nucleic acid-protein complexes.
| Biomolecule Complex | PDB Code | Resolution (Å) | Space Group | Key Structural Findings |
| SATB1 CUTr1 with psDNA | 6J3L | 2.10 | P2₁2₁2₁ | Enhanced affinity from diastereomer-specific hydrogen bonds and hydrophobic contacts. nih.gov |
| PC4 with full PS 2'-OMe DNA gapmer ASO | 6S46 | 2.80 | P2₁ | Extensive electrostatic and hydrophobic interactions contribute to enhanced protein affinity. nih.gov |
| Annexin A2 with PS ASO | 7O7P | 2.30 | P2₁ | Dominance of hydrophobic interactions in phosphorothioate binding. nih.gov |
| Rp-d[Gp(S)CpGp(S)CpGp(S)C] | Not specified | Not specified | Not specified | Chiral phosphorothioate analogues of B-DNA. coventry.ac.uk |
This table is interactive. Click on the headers to sort the data.
Conformational Analysis of Phosphorothioate-Modified mRNA Cap Analogs
X-ray crystallography has also been instrumental in understanding the interaction between clinically relevant phosphorothioate-modified mRNA cap analogs and the eukaryotic translation initiation factor 4E (eIF4E). nih.govacs.org These modifications are designed to enhance the translational properties of mRNA-based therapeutics.
Structural studies of eIF4E in complex with β-phosphorothioate-modified cap analogs, such as β-S-ARCA (anti-reverse cap analog), have provided detailed insights into the molecular basis of the "thio-effect," which leads to higher binding affinity compared to unmodified caps. nih.govacs.org The crystal structures revealed that in both the D1 (Rp) and D2 (Sp) diastereomers of β-S-ARCA, the β-sulfur/selenium atom occupies the same binding cavity between positively charged amino acid residues Lys162 and Arg157. nih.gov This interaction, classified as a salt bridge, is a key driving force for the stabilization of the complex and requires significantly different conformations of the triphosphate bridge for each diastereomer. nih.gov This finding explains why both diastereomers exhibit a higher affinity for eIF4E than their unmodified counterparts. nih.govacs.org
The crystallographic data for several eIF4E-cap analog complexes are presented in the table below.
| eIF4E Complex Ligand | PDB Code | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å; α, β, γ in °) |
| iPr-m⁷GppSpG D1 | 5M81 | 1.90 | P 1 | a=88.8, b=95.8, c=103.4; α=89.9, β=84.2, γ=76.6 |
| iPr-m⁷GppSpG D2 | Not specified | 1.69 | P 1 | a=88.3, b=84.1, c=76.6; α=89.9, β=84.2, γ=76.6 |
| m⁷GpppApG | 6GKJ | 2.07 | P 4₁ 2₁ 2 | a=38.2, b=38.2, c=147.0; α=90, β=90, γ=90 |
| m⁷GppSpApG D2 | 6GKL | 1.86 | P 1 | a=88.9, b=84.6, c=76.6; α=89.9, β=84.2, γ=76.6 |
This table is interactive. Click on the headers to sort the data. doi.org
Reactivity and Mechanistic Investigations of Phosphorothioate Compounds
Fundamental Reaction Pathways and Modes of Reactivity
Anionic Rearrangements and Cascade Reactions
While classical anionic rearrangements like the Wittig or Stevens rearrangements are not commonly associated with dihydrogen phosphorothioate (B77711) itself, the phosphorothioate moiety can participate in and initiate unique anionic and cascade reactions. These reactions often leverage the nucleophilicity of the sulfur atom and the ability of the phosphate (B84403) group to act as a leaving group or to influence the reactivity of adjacent functional groups.
A notable example is the phosphorothioate-mercaptophosphonate rearrangement . Although detailed mechanistic studies on the parent dihydrogen phosphorothioate are scarce in this context, this rearrangement has been observed in more complex systems, leading to the synthesis of o-mercaptoaryl and o-mercaptoheteroaryl phosphonates. researchgate.net This type of reaction suggests an intramolecular migration involving the phosphorothioate group, likely proceeding through an anionic intermediate.
While not a rearrangement in the traditional sense, the formation of a disulfide anion radical is a key reaction of phosphorothioates that can be considered the initial step in a potential cascade. Following one-electron oxidation, a phosphorothioate radical can react with a neighboring phosphorothioate anion to form a disulfide anion radical. This species can then undergo further reactions, such as electron transfer to an oxidized nucleobase, effectively "healing" the DNA base while forming a stable disulfide cross-link in the backbone.
The table below summarizes key aspects of these anionic and cascade reactions involving phosphorothioate functionalities.
| Reaction Type | Key Intermediate/Process | Substrate Context | Significance |
| Phosphorothioate-Mercaptophosphonate Rearrangement | Anionic migratory intermediate | Aryl/heteroaryl phosphorothioates | Synthesis of mercaptophosphonates. researchgate.net |
| Iodine-Induced Cascade | S-iodo-phosphorothioate adduct, pentaphosphorane intermediates | Phosphorothioate-modified DNA | DNA cleavage and P-S/P-O conversion. escholarship.org |
| Disulfide Anion Radical Formation | Disulfide anion radical | Adjacent phosphorothioate moieties | Potential for DNA repair and cross-linking. |
Formation of Sulfur-Heterocycles
Phosphorothioate compounds and their derivatives serve as important reagents and intermediates in the synthesis of a variety of sulfur-containing heterocycles. Their utility stems from the ability to act as sulfur transfer agents or as precursors that can be incorporated into a cyclic framework.
One common approach involves the use of phosphorothioating agents, such as Lawesson's reagent and its analogues, which are themselves phosphorus-sulfur heterocycles (1,3,2,4-dithiadiphosphetane 2,4-disulfides). nih.govst-andrews.ac.uk These reagents are widely used for the thionation of carbonyl compounds, which can be a key step in the synthesis of sulfur heterocycles. For instance, a one-pot reaction of a thionation reagent with diols in the presence of an oxidizing agent like iodine can lead to the formation of five- to ten-membered heterocycles containing an O-P(S)-O or an O-P(S)-S-S-P(S)-O linkage. nih.govst-andrews.ac.uk
Phosphorothioates can also be directly involved in the construction of heterocyclic rings. For example, the electrochemical phosphorothiolation of 2H-indazoles using S-hydrogen phosphorothioates provides a direct method to introduce a phosphorothioate group onto a heterocyclic core. researchgate.net While this is a functionalization reaction rather than a de novo ring synthesis, it highlights the reactivity of phosphorothioates with heterocyclic systems.
In a more direct application to heterocycle synthesis, phosphorodithioate has been used in the synthesis of thietanes , which are four-membered sulfur-containing rings. nih.govresearchgate.net In these reactions, the phosphorodithioate acts as a nucleophile, and the resulting phosphorothioate serves as a leaving group during the cyclization process. nih.gov Similarly, the reaction of epoxides with reagents like O,O-diethyl hydrogen phosphorodithioate can lead to the formation of thiiranes (three-membered sulfur heterocycles). organic-chemistry.org
The table below provides an overview of the role of phosphorothioates and related compounds in the synthesis of various sulfur heterocycles.
| Heterocycle Class | Synthetic Strategy | Role of Phosphorothioate/Derivative | Example Precursors |
| Phosphorus-Sulfur Heterocycles | One-pot cyclization | Thionation and incorporation into the ring backbone | Diols, Lawesson's reagent analogue, Iodine nih.govst-andrews.ac.uk |
| Thietanes | Nucleophilic ring-opening and subsequent displacement | Nucleophile (phosphorodithioate) and leaving group (phosphorothioate) | Oxirane-2-methyl sulfonates, 1,3-dihaloalkanes nih.govresearchgate.net |
| Thiiranes | Reaction with epoxides | Sulfur transfer agent | Epoxides, O,O-diethyl hydrogen phosphorodithioate organic-chemistry.org |
| Functionalized Heterocycles | Direct phosphorothiolation | Introduction of a phosphorothioate group onto a pre-existing heterocycle | 2H-indazoles, S-hydrogen phosphorothioates researchgate.net |
Role as Electrophilic, Nucleophilic, and Radical Species
The reactivity of this compound and its derivatives is multifaceted, allowing them to participate in reactions as nucleophiles, electrophiles (after activation), and radical species. This versatility is central to their utility in chemical synthesis and their behavior in biological systems.
The sulfur atom in a phosphorothioate is inherently nucleophilic, a property that is widely exploited for the functionalization of biomolecules, particularly oligonucleotides. nih.gov This nucleophilicity allows for reactions with a variety of electrophilic reagents, enabling the site-specific attachment of labels, cross-linkers, and other moieties. nih.gov
Conversely, the phosphorothioate group can be converted into a potent electrophile. Treatment with activating agents transforms the nucleophilic sulfur into an electrophilic center, facilitating reactions with nucleophiles. This "umpolung" or reversal of polarity dramatically expands the synthetic utility of phosphorothioates. rsc.org
In addition to their ionic reactivity, phosphorothioates can engage in homolytic processes, forming radical intermediates under oxidative conditions. These radical species exhibit unique reactivity patterns, distinct from their closed-shell counterparts, and are implicated in processes such as oxidative stress-induced DNA damage.
Homolytic Processes and Radical Intermediates in Reactions
Under oxidative conditions, phosphorothioates can undergo one-electron oxidation to generate radical intermediates. These radical species are highly reactive and can participate in a variety of subsequent reactions, including bond cleavage, addition, and electron transfer.
Electron spin resonance (ESR) studies have been instrumental in characterizing the radical species formed from phosphorothioates. For example, one-electron oxidation of phosphorothioate-containing DNA oligomers by species such as the dichloride radical anion (Cl₂•⁻) leads to the formation of a 2-center, 3-electron bonded adduct radical (-P-S•Cl). This adduct can then undergo several competing reactions. It can abstract an electron from a nearby guanine base, leading to a "hole transfer" from the DNA backbone to the nucleobase.
Alternatively, the -P-S•Cl radical can react with a neighboring phosphorothioate moiety to form a disulfide anion radical ([-P-S-S-P-]⁻). The formation of this disulfide anion radical can occur intramolecularly, between adjacent phosphorothioates on the same strand, or intermolecularly, between phosphorothioates on different strands. The propensity for this reaction depends on the proximity and number of phosphorothioate groups. The disulfide anion radical itself can be involved in further electron transfer processes. For instance, it can transfer an electron to an oxidized guanine, thereby "healing" the nucleobase damage while forming a stable, cyclic disulfide bond within the DNA backbone.
The table below summarizes the key radical intermediates and their subsequent reactions.
| Radical Intermediate | Formation | Subsequent Reactions | Significance |
| -P-S•Cl Adduct Radical | One-electron oxidation of phosphorothioate by Cl₂•⁻ | - Electron transfer to guanine (hole transfer) - Reaction with another phosphorothioate to form a disulfide anion radical | Initiation of oxidative damage pathways in DNA. |
| Disulfide Anion Radical ([-P-S-S-P-]⁻) | Reaction of -P-S•Cl with a phosphorothioate | - Electron transfer to oxidized guanine - Formation of a stable disulfide cross-link | Potential for both DNA damage (cross-linking) and repair (base healing). |
Nucleophilic Reactions of Phosphorothioate Oligonucleotides
The sulfur atom in the phosphorothioate linkage of oligonucleotides is a soft nucleophile, making it a valuable handle for site-specific chemical modifications. nih.gov This nucleophilicity allows for efficient conjugation with a wide range of electrophilic reagents, a strategy that has become a cornerstone for the functionalization of synthetic DNA and RNA. nih.gov These reactions are typically characterized by high reactivity and yield, and they can be performed under conditions that preserve the structural and functional integrity of the oligonucleotide. nih.gov
A diverse array of electrophiles can be used to modify phosphorothioate oligonucleotides, including:
Haloacetyl derivatives: Reagents like iodoacetamide are commonly used for alkylating the sulfur atom.
Maleimides: These are popular reagents for conjugation, reacting with the phosphorothioate sulfur via a Michael-type addition.
Disulfides: Activated disulfides can undergo thiol-disulfide exchange with the phosphorothioate.
Other electrophiles: A variety of other electrophilic functional groups, such as epoxides and aziridines, can also be employed.
The ability to introduce specific chemical entities at defined positions along the oligonucleotide backbone has numerous applications in biotechnology and drug development. These include the attachment of:
Fluorescent dyes for imaging and detection.
Biotin for affinity purification and immobilization.
Cross-linking agents to study nucleic acid-protein interactions.
Therapeutic payloads for targeted drug delivery.
Nanoparticles for the construction of novel materials and diagnostic tools.
The table below provides examples of electrophilic reagents used in the nucleophilic reactions of phosphorothioate oligonucleotides and their applications.
| Electrophilic Reagent Class | Example Reagent | Reaction Type | Application |
| Haloacetyls | Iodoacetamide | Alkylation | Attachment of fluorescent probes, cross-linkers. nih.gov |
| Maleimides | N-Ethylmaleimide | Michael Addition | Bioconjugation, attachment to surfaces. |
| Activated Disulfides | 2,2'-Dithiodipyridine | Thiol-Disulfide Exchange | Reversible conjugation, drug delivery. |
| Epoxides | Glycidyl ethers | Ring-opening | Introduction of linker arms for further functionalization. |
Stereochemical Course of Reactions at the Phosphorus Center
The stereochemical outcome of reactions involving this compound is a critical aspect of understanding the underlying reaction mechanisms. The substitution of a non-bridging oxygen atom with sulfur creates a chiral center at the phosphorus atom, allowing for the investigation of the stereochemical course of phosphoryl transfer reactions. oup.com This chirality, designated as Rp or Sp, has been instrumental in elucidating the mechanistic pathways of various enzymatic and non-enzymatic reactions. oup.comoup.com
Inversion vs. Retention of Configuration in Phosphoryl Transfers
The stereochemical course of phosphoryl transfer reactions is a key indicator of the reaction mechanism. A single displacement reaction, proceeding through an in-line mechanism, is expected to result in the inversion of configuration at the phosphorus center. oup.comnih.gov Conversely, a mechanism involving a covalent enzyme intermediate, which would involve two sequential nucleophilic substitutions, would lead to a net retention of the original stereochemistry.
Studies on various enzymes that catalyze phosphoryl transfer have utilized phosphorothioates to track the stereochemical fate of the phosphorus center. For instance, the demonstration that the cleavage and ligation reactions in pre-mRNA splicing proceed with an inversion of the stereochemical configuration around the phosphorus atom provides strong evidence for a transesterification mechanism. oup.com This finding is consistent with a direct attack of the nucleophile on the phosphorus atom, without the formation of a long-lived intermediate that could lead to racemization. nih.gov
The table below summarizes the expected and observed stereochemical outcomes for different phosphoryl transfer mechanisms.
| Reaction Mechanism | Number of Nucleophilic Substitutions | Expected Stereochemical Outcome | Observed in Reactions Involving Phosphorothioates |
|---|---|---|---|
| Single Displacement (In-line) | One | Inversion of Configuration | Yes (e.g., pre-mRNA splicing) oup.com |
| Double Displacement (via Covalent Intermediate) | Two | Retention of Configuration | Yes (e.g., some enzymatic reactions) |
Chirality of the P-S Bond in Mechanistic Probes
The chirality introduced by the phosphorothioate substitution serves as a powerful tool for probing reaction mechanisms. The differential reactivity of the Rp and Sp diastereomers can provide valuable information about the steric and electronic environment of the active site of an enzyme. For example, in some enzymatic reactions, one diastereomer of a phosphorothioate substrate may be processed preferentially, or even exclusively, over the other. oup.com
The synthesis of adenosine-5'-[¹⁸O]phosphorothioate with both R and S configurations at the phosphorus atom has been described, providing essential tools for these mechanistic studies. researchgate.net The stereochemical course of thiophosphoryl group transfer catalyzed by nucleoside phosphotransferase has been investigated using these chiral phosphorothioates. researchgate.net Such studies help to determine whether the reaction proceeds with inversion or retention of configuration, thereby shedding light on the involvement of a thiophosphoryl-enzyme intermediate. researchgate.net
For instance, if an enzyme specifically processes the Sp diastereomer and the product is found to have the Rp configuration, this indicates an inversion of stereochemistry. This observation would strongly support a single, direct transfer of the thiophosphoryl group. The lack of reactivity of one diastereomer can also suggest that a specific oxygen (or sulfur) atom at the phosphorus center is involved in a critical interaction, such as coordination to a metal ion or hydrogen bonding with an active site residue. oup.com
Kinetics and Thermodynamics of Phosphorothioate Reactions
The study of the kinetics and thermodynamics of reactions involving this compound provides quantitative insights into the reaction mechanisms. By comparing the reaction rates and energy changes of phosphorothioate compounds with their phosphate counterparts, researchers can deduce the nature of the transition state and the influence of the sulfur substitution.
Kinetic Isotope Effects (KIEs) in Phosphoryl Transfer
Kinetic isotope effects (KIEs) are a sensitive probe for changes in bonding during a chemical reaction and are a powerful tool for characterizing transition states in phosphoryl transfer reactions. rutgers.edu By measuring the change in reaction rate upon isotopic substitution (e.g., ¹⁸O in a non-bridging or bridging position), it is possible to infer the degree of bond formation and cleavage in the transition state. nih.govacs.org
Heavy atom KIEs have been measured for the hydrolysis of phosphorothioate esters and compared with their phosphate analogs. acs.org These studies have revealed that the transition state for the hydrolysis of the monoanion of p-nitrophenyl phosphorothioate (pNPPT) has more advanced leaving group bond fission compared to its phosphate counterpart. nih.govacs.org In contrast, the alkaline hydrolysis of phosphorothioate diesters and triesters exhibits a transition state with somewhat less advanced bond fission. nih.govacs.org These findings highlight the subtle but significant influence of the sulfur substitution on the transition state structure.
| Compound | Reaction Condition | Primary ¹⁸O KIE (¹⁸k_bridge) | Interpretation of Transition State |
|---|---|---|---|
| p-Nitrophenyl phosphorothioate (pNPPT) monoanion | Aqueous Hydrolysis | Larger than pNPP | More advanced leaving group bond fission nih.govacs.org |
| Ethyl p-nitrophenyl phosphorothioate (diester) | Alkaline Hydrolysis | Smaller than ethyl pNPP | Less advanced leaving group bond fission nih.govacs.org |
| Dimethyl p-nitrophenyl phosphorothioate (triester) | Alkaline Hydrolysis | Smaller than dimethyl pNPP | Less advanced leaving group bond fission nih.govacs.org |
Linear Free Energy Relationships (LFER) for Mechanistic Insights
Linear free energy relationships (LFERs) are used to correlate the logarithms of rate constants or equilibrium constants for a series of related reactions. wikipedia.org In the context of phosphorothioate chemistry, LFERs can provide insights into the nature of the transition state by examining how changes in the structure of the reactants (e.g., substituents on the leaving group) affect the reaction rate. bibliotekanauki.pl
The Hammett and Brønsted equations are common examples of LFERs. wikipedia.orgnih.gov By plotting the logarithm of the rate constant against a parameter that reflects the electronic properties of a substituent (e.g., the pKa of the leaving group), a linear relationship is often observed. The slope of this line (e.g., the Brønsted coefficient, βlg) provides information about the charge distribution in the transition state. bibliotekanauki.pl
For example, a large negative βlg value suggests a significant amount of negative charge buildup on the leaving group in the transition state, which is characteristic of a dissociative or "loose" transition state. bibliotekanauki.pl LFER studies have been employed to probe the mechanisms of enzymatic phosphoryl transfer, particularly in cases where the chemical step is rate-limiting for phosphorothioate substrates. bibliotekanauki.pl
Thio Effects in Enzyme-Catalyzed Reactions
The "thio effect" is defined as the ratio of the reaction rate of a phosphate substrate to that of its corresponding phosphorothioate analog (kO/kS). bibliotekanauki.pl This ratio can provide valuable information about the reaction mechanism, particularly in enzyme-catalyzed reactions. bibliotekanauki.pl Large thio effects, where the phosphate ester reacts significantly faster than the phosphorothioate ester, are often interpreted as evidence for an associative mechanism. bibliotekanauki.pl
The magnitude of the thio effect can be influenced by several factors, including the charge of the nucleophile and the degree of solvation of the transition state. nih.gov For instance, the hydrolysis of (thio)phosphodichloridates by water exhibits a small thio effect, while the reaction with the more charged hydroxide nucleophile shows a much larger thio effect. nih.gov This difference is attributed to the interplay between the nucleophile's charge and the solvation of the SN2(P) transition state. nih.gov
In enzyme active sites, the thio effect can be modulated by the specific interactions between the substrate and the enzyme. For example, the electrostatic environment of the active site can differentially stabilize the transition states for the phosphate and phosphorothioate reactions, leading to significant thio effects. nih.gov The "thio effect" can also be influenced by the presence of metal ions, with thiophilic metal ions sometimes "rescuing" the activity of a phosphorothioate-substituted enzyme. researchgate.net
Specific Reaction Mechanisms Probed by Dihydrogen Phosphorothioates and Analogs
This compound and its derivatives have proven to be invaluable tools in elucidating complex biochemical reaction mechanisms. Their unique chemical properties, particularly the nucleophilicity and redox activity of the sulfur atom, allow for detailed investigations into enzymatic and chemical processes that would be difficult to study with their natural phosphate counterparts. This section explores specific reaction mechanisms where phosphorothioate compounds have been instrumental, focusing on iodine-induced cleavage and oxidative processes within DNA.
Iodine-Induced Cleavage Mechanism and Chemoselectivity
The iodine-induced cleavage of phosphorothioate linkages in DNA is a highly sensitive and specific reaction that has been widely adopted for the detection and mapping of phosphorothioate modifications in bacterial DNA. nih.govnih.govresearchgate.net This method's high efficiency and selectivity stem from the unique interaction between iodine and the sulfur atom of the phosphorothioate group.
Computational and experimental studies have revealed that the mechanism is initiated by the chemoselective binding of iodine to the sulfur atom of the phosphorothioate moiety. nih.govnih.govresearchgate.net This interaction is a strong halogen-chalcogen bond, with a calculated binding affinity of approximately 14.9 kcal/mol. nih.govnih.govresearchgate.net This selective binding is in stark contrast to the interaction with the oxygen atoms of a normal phosphate group, explaining the high chemoselectivity of the reaction. nih.govresearchgate.net The chemoselectivity for iodine at the phosphorothioate site can reach about 106 under experimental conditions. nih.govresearchgate.net
The formation of the iodine-phosphorothioate complex transforms the hydrolysis-resistant phosphorothioate diester into a much more labile phosphotriester-like intermediate. nih.govresearchgate.net This intermediate is highly susceptible to nucleophilic attack, leading to the cleavage of the phosphodiester backbone. The cleavage primarily occurs at the P-O bond, resulting in DNA fragmentation. nih.govnih.gov
However, the reaction is not without competing pathways. Alongside the desired P-O bond cleavage, an unwanted P-S/P-O conversion can occur, where the sulfur atom is lost and a standard phosphate diester is formed. nih.govnih.gov The balance between these two pathways is influenced by reaction conditions, including the presence of buffers such as Tris. nih.govnih.govresearchgate.net Tris buffer can participate in the reaction, forming an S-amino-phosphorothioate intermediate that can suppress the hydrolysis of the S-iodo-phosphorothioate to a phosphate diester. nih.gov
| Parameter | Value/Observation | Reference |
| Binding Affinity (Iodine-Phosphorothioate) | 14.9 kcal/mol | nih.govnih.gov |
| Chemoselectivity at PT site | ~106 | nih.govresearchgate.net |
| Primary Cleavage Site | P-O bond | nih.govnih.gov |
| Competing Reaction | P-S/P-O conversion | nih.govnih.gov |
| Role of Tris Buffer | Suppresses P-S/P-O conversion | nih.gov |
Oxidation Processes in DNA with Phosphorothioate Linkages
The sulfur atom in a phosphorothioate linkage is susceptible to oxidation by various reactive oxygen species (ROS), a characteristic that has been extensively studied to understand the stability and function of phosphorothioate-modified DNA, particularly in the context of oxidative stress. nih.govoup.com The outcomes of these oxidation reactions are diverse and depend on the specific oxidant and reaction conditions.
Hydrogen peroxide (H₂O₂) and peracetic acid can oxidize phosphorothioate DNA, leading to two primary outcomes: cleavage of the DNA backbone or desulfurization, which restores a normal phosphodiester linkage. oup.com In some contexts, this reaction allows phosphorothioate-modified DNA to act as an antioxidant, protecting the genome from oxidative damage. pnas.orgescholarship.org
Hypochlorous acid (HOCl), a potent oxidizing agent produced by immune cells, also reacts readily with phosphorothioate linkages. nih.gov This reaction can lead to DNA strand breaks and desulfurization. nih.govoup.com Studies have shown that bacteria with phosphorothioate-modified DNA can be more sensitive to HOCl, suggesting a potential fitness cost associated with this modification in the face of certain types of oxidative stress. nih.govmit.edunih.gov
The mechanisms of oxidation can be broadly categorized into two pathways:
Nucleophilic Substitution: At lower concentrations of oxidants like H₂O₂ and HOCl, the reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidant. This generates intermediates such as sulfenic acid (HO-S) or sulfonyl chloride (Cl-S), which can then undergo hydrolysis. nih.govresearchgate.net This hydrolysis can result in either the removal of the sulfur atom (desulfurization) or a DNA strand break. nih.govresearchgate.net
One-Electron Oxidation: At higher oxidant concentrations, radical species such as hydroxyl radicals (•OH) and hypochloryl radicals (•OCl) can be generated. nih.govresearchgate.net These highly reactive radicals can engage in a series of one-electron oxidations of the phosphorothioate group. nih.govresearchgate.net This pathway can lead to the formation of phosphonate-bridged dinucleotides and subsequent DNA strand breaks. nih.govnih.govresearchgate.net The reaction of hydroxyl radicals with phosphorothioate dinucleotides has been shown to produce both desulfurated products and H-phosphonates. nih.gov
The study of these oxidative processes is crucial for understanding the biological role of DNA phosphorothioation, particularly in host-pathogen interactions where oxidative bursts are a key component of the immune response.
| Oxidizing Agent | Primary Reaction Products | Reaction Pathway(s) | Reference |
| Hydrogen Peroxide (H₂O₂) | DNA backbone cleavage, Desulfurization | Nucleophilic Substitution, One-Electron Oxidation | nih.govresearchgate.netoup.com |
| Hypochlorous Acid (HOCl) | DNA strand breaks, Desulfurization | Nucleophilic Substitution, One-Electron Oxidation | nih.govresearchgate.net |
| Peracetic Acid | DNA backbone cleavage, Desulfurization | Not specified | oup.com |
| Hydroxyl Radical (•OH) | Desulfurization, H-phosphonate formation, Strand breaks | One-Electron Oxidation | nih.govresearchgate.net |
Theoretical and Computational Studies of Phosphorothioate Compounds
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of how phosphorothioate (B77711) modifications impact the behavior of complex biomolecules. By modeling the movements and interactions of atoms over time, researchers can gain insights into conformational changes and stability that are often difficult to capture through experimental methods alone. A significant body of this research has focused on the neomycin-sensing riboswitch (NSR), a small, well-defined RNA structure ideal for studying the nuanced effects of chemical modifications. acs.orgbiorxiv.org
Influence on RNA Structure and Dynamics
Phosphorothioate modifications can substantially alter the conformational dynamics of RNA. nih.govoup.com In simulations of the NSR, the introduction of a phosphorothioate group, particularly in the Rp stereoisomeric form, has been shown to affect key structural motifs. biorxiv.org For instance, in a model single-stranded RNA (ssRNA) system, phosphorothioation led to larger fluctuations in a bulged nucleotide, causing it to lose its stacked position between flanking base pairs—a conformation observed in the natural phosphodiester-based counterpart. oup.com These findings suggest that the effects of phosphorothioate modifications are sequence-dependent and can influence the conformational preferences of RNA, which may, in turn, affect duplex formation and interactions with other molecules. nih.govoup.com
Effects on Hydrogen Bonding and Anion-π Interactions
The replacement of oxygen with the larger, more polarizable sulfur atom directly impacts non-covalent interactions that are crucial for maintaining RNA's three-dimensional structure.
Hydrogen Bonding: MD and QM studies reveal that the sulfur substitution in a phosphorothioate group weakens direct hydrogen bond interactions. acs.org It also reduces the directionality of these bonds, a critical factor for the precise geometry of RNA structures. acs.orgbiorxiv.org
Anion-π Interactions: These interactions, which occur between the negatively charged phosphate (B84403) group and the aromatic face of a nucleobase, are important for the stability of motifs like the U-turn in the NSR. researchgate.net Simulations have shown that a phosphorothioate modification at this position increases the vertical distance between the sulfur atom and the nucleobase plane, altering the geometry of this stabilizing interaction. researchgate.net
Potassium Binding Site Interactions
The U-turn motif of the NSR features a highly occupied binding site for monovalent cations, such as potassium (K+), which is crucial for its structure and function. biorxiv.org MD simulations have demonstrated that this potassium binding site is preserved even after phosphorothioate modification. biorxiv.org However, the geometry of the ion's coordination is slightly altered. The larger van der Waals radius of the sulfur atom allows it to participate in coordinating the potassium ion, and density peaks for the ion are shifted to greater distances compared to the unmodified RNA. biorxiv.org
Quantum Mechanical (QM) and QM/MM Calculations
While MD simulations excel at capturing the dynamic nature of molecules, QM and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a deeper understanding of the electronic effects that underpin the observed physical behaviors. acs.orgresearchgate.net These approaches allow for precise calculations of electronic structure, charge distribution, and interaction energies.
Electronic Structure Analysis
QM calculations are essential for elucidating the electronic properties of phosphorothioate-containing oligonucleotides. These methods can determine the wavefunctions of electrons, from which properties like molecular electrostatic potentials can be derived. northwestern.edu This information is critical for understanding how the molecule will interact with other charged or polar molecules. northwestern.edu Such calculations have shown that the electronic structure, electrostatic potential, and molecular topology are highly sensitive to changes in phosphorothioate configuration, enabling researchers to distinguish between the individual Rp and Sp diastereoisomers. acs.org
Interaction Energy Scans and Physical Property Elucidation
To dissect the fundamental forces at play, researchers perform interaction energy scans using high-level QM methods. researchgate.net These scans systematically vary the distance and orientation between two interacting molecular fragments—such as a phosphorothioate group and a nucleobase or water molecule—to map the potential energy surface. nih.gov
Studies on model systems representing the key interactions within the NSR U-turn have revealed the distinct physical nature of interactions involving phosphorothioates compared to standard phosphates. acs.org For example, Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion.
The findings from these analyses highlight the nuanced effects of the sulfur substitution:
Anion-π Stacking: In the anion-π interaction, the phosphorothioate modification leads to a reduction in the induction component and an increase in the dispersion component. acs.org
These distinct energetic profiles explain why standard force fields used in MD simulations often fail to accurately describe phosphorothioate-containing systems and underscore the need for carefully parameterized models. acs.org
Table 1: Comparison of Interaction Energy Components for Phosphate vs. Phosphorothioate A qualitative summary based on QM/MM calculations of the neomycin-sensing riboswitch (NSR) U-turn motif.
| Interaction Type | Energy Component | Phosphate (P-O) | Phosphorothioate (P-S) | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | Overall Strength | Stronger | Weaker | acs.org |
| Dispersion | Lower | Increased | acs.org | |
| Induction | Lower | Increased | acs.org | |
| Anion-π Stacking | Overall Strength | - | - | |
| Dispersion | Lower | Increased | acs.org | |
| Induction | Higher | Reduced | acs.org |
Force Field Parameter Development for Sulfur Atoms
The substitution of a non-bridging oxygen atom with sulfur in the phosphate backbone of nucleic acids, creating a phosphorothioate (PS) linkage, introduces significant challenges for molecular dynamics (MD) simulations. Standard force fields like AMBER and CHARMM lack accurate parameters for this modification, necessitating the development and refinement of parameters to properly model the behavior of these important therapeutic molecules. nih.govacs.org
A primary challenge lies in accurately representing the properties of the sulfur atom. Researchers have noted that simply assigning Lennard-Jones parameters by analogy from existing atom types, such as the thiolate atom type in AMBER, may not be sufficient to reproduce experimental observations. nih.gov For instance, studies have shown that commonly used sulfur force-field parameters can lead to an unsatisfactory description of the distinct physical properties of interactions involving phosphorothioates when compared to high-level quantum mechanical (QM) calculations. acs.org It has been demonstrated that a single, universal set of van der Waals parameters for sulfur is often inadequate to accurately model the varied interactions it can participate in, such as hydrogen bonds and anion−π stacking. acs.orgresearchgate.net
To address these shortcomings, specific parameterization efforts have been undertaken. These involve deriving new force constants and equilibrium values for bonds, angles, and dihedrals involving the sulfur atom. For example, parameters for the P–S bond and the S–P–O angles have been developed from scratch. nih.gov QM-derived Hessian matrices have been used in optimization algorithms to refine these parameters. nih.gov Such efforts have led to improved force field parameters that better describe the structure and dynamics of phosphorothioate-modified nucleic acids. oup.com These refined parameters account for properties such as the greater bond length of P-S compared to P-O and the reduced polarizability of bonds between the central phosphorus atom and adjacent heteroatoms in the PS group. nih.gov
Table 1: Comparison of Force Field Parameterization Approaches for Phosphorothioate Sulfur Atom
| Parameter Type | AMBER (Standard Analogy) | CHARMM (QM-Informed) | Key Observation |
|---|---|---|---|
| Lennard-Jones | Analogous to thiolate atom type | Suggested to better reproduce H-bonds and solvent interactions | Good transferability of CHARMM non-bond parameters noted. nih.gov |
| P-S Bond Length | Accounted for greater length than P-O | Accounted for greater length than P-O | Both approaches capture this fundamental structural change. nih.gov |
| S-P-O Angles | - | Equilibrium angles of 121.171° and 110.965° assigned | Significant differences can arise based on the parameterization method. nih.gov |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate reaction mechanisms of phosphorothioate compounds. It provides atomic-level insights into transition states, energy profiles, and the specific roles of reactants and intermediates, which are often difficult to capture through experimental methods alone.
DFT calculations have been successfully employed to map the mechanistic pathways of reactions involving phosphorothioates. A key aspect of this is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. For instance, in the S-arylation of phosphorothioate diesters with diaryliodonium salts, computational studies identified a unique five-membered cyclic transition state. nih.gov This TS geometry is attributed to the inherent structure of the phosphorothioate diester, which possesses two nucleophilic sites (sulfur and oxygen) in a 1,3-arrangement. nih.gov
By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the construction of detailed energy profiles. These profiles reveal the favorability of a proposed reaction pathway and can explain observed stereochemical outcomes. For the S-arylation reaction, computational studies indicated that the process should proceed stereospecifically with retention of configuration at the phosphorus center, a finding that was confirmed experimentally. nih.gov The integrity of the phosphorus atom's stereochemistry is maintained throughout the entire mechanistic pathway. nih.gov
DFT has been instrumental in modeling specific and synthetically important reactions of phosphorothioates, such as S-arylation and iodine-induced cleavage.
S-Arylation: The mechanism of the metal-free S-arylation of phosphorothioate diesters using diaryliodonium salts has been thoroughly investigated using DFT. nih.gov These calculations established that the reaction proceeds via an inner-sphere mechanism, sharing similarities with other aryl transfer reactions that use these salts. nih.gov Radical involvement was ruled out both experimentally, using radical traps like TEMPO, and computationally. nih.gov The DFT results provided a robust theoretical foundation for the observed high efficiency and stereochemical retention of this arylation method. nih.gov
Iodine Cleavage: The high sensitivity and specificity of iodine-induced cleavage at phosphorothioate sites in DNA, a crucial technique for detecting bacterial DNA modifications, have been explained by DFT calculations. pnas.orgnih.govresearchgate.net Using the ωB97X-D functional, studies revealed that iodine chemoselectively binds to the sulfur atom of the phosphorothioate link. pnas.orgnih.gov This interaction is a strong halogen-chalcogen bond with a calculated binding affinity as high as 14.9 kcal/mol. pnas.orgnih.gov This selective binding triggers the subsequent cleavage of the P-O bond through a process resembling phosphotriester-like hydrolysis, explaining why iodine preferentially attacks the phosphorothioate linkage over the normal phosphate backbone. pnas.orgnih.gov
Analysis of Electronic Properties and Charge Migration
The electronic properties of phosphorothioate compounds are fundamental to their reactivity and biological function. Theoretical studies have provided significant insights into how the substitution of oxygen with sulfur impacts ionization potential, electron affinity, and orbital energies, which in turn influence charge migration and radical stabilization.
Theoretical studies have shown that the introduction of a phosphorothioate linkage can modulate the ionization potential (IP) and electron affinity (EA) of a molecule. The ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. nuclear-power.com
In the context of DNA, DFT studies on anthraquinone-conjugated oligonucleotides revealed that the stereochemistry at the phosphorus center of the phosphorothioate bond plays a significant role. mdpi.com The diastereomer designated as [RP] was found to have a lower adiabatic ionization potential (AIP) compared to both its [SP] counterpart and the native phosphodiester (PO) analogue. mdpi.comnih.gov Conversely, the [RP] diastereomer exhibited a slightly higher adiabatic electron affinity (AEA). mdpi.comnih.gov These findings suggest that the [RP] form is more easily oxidized (loses an electron) and can more favorably accept an electron, properties that are critical in processes involving charge transfer. mdpi.com
Table 2: Calculated Electronic Properties of Anthraquinone-dG Conjugates
| Compound | Adiabatic Ionization Potential (AIP) (eV) | Adiabatic Electron Affinity (AEA) (eV) |
|---|---|---|
| AQ-PO-dG | 5.304 | 2.112 |
| [RP] AQ-PS-dG | 5.250 | 2.128 |
| [SP] AQ-PS-dG | 5.334 | 2.082 |
Data sourced from a theoretical study on the influence of terminal phosphorothioate bonds. mdpi.com
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical quantum chemical parameter that relates to a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For phosphorothioate-containing molecules, the HOMO-LUMO gap has been linked to their ability to stabilize radicals and influence charge migration. The theoretical study on anthraquinone-conjugated oligonucleotides showed that the [RP] diastereomer, which had a lower ionization potential, also possessed radical stabilization properties indicated by its HOMO-LUMO energy gap. mdpi.comnih.gov This property can hinder the migration of a radical cation "hole" through a DNA strand. mdpi.comnih.gov This theoretical finding helps explain the experimental observation that oligonucleotides containing this modification showed higher stability under UVA irradiation compared to native DNA, as the phosphorothioate moiety can act as a sink for the radical cation, thus protecting the rest of the strand from oxidative damage. mdpi.com
Steric Effects and Helical Destabilization in Modified DNA
Theoretical and computational studies have provided significant insights into the structural consequences of incorporating phosphorothioate (PS) linkages into DNA. A primary focus of this research has been the steric effects introduced by the substitution of a larger sulfur atom for a non-bridging oxygen atom in the phosphate backbone and the resulting impact on the stability of the DNA double helix.
Phosphorothioation creates a chiral center at the phosphorus atom, resulting in two stereoisomers: Rp and Sp. Computational analyses, utilizing quantum mechanical methods, have revealed that these two configurations have opposite effects on the stability of the B-form DNA helix, which is the most common physiological form of DNA. researchgate.net
Research Findings on Helical Destabilization
Studies have demonstrated that the Rp-phosphorothioate modification is a significant source of helical destabilization. researchgate.netresearchgate.net This destabilizing effect is attributed to steric clashes between the bulky sulfur atom of the Rp-phosphorothioate and nearby C-H groups on the deoxyribose sugar rings that line the grooves of the B-helix. researchgate.net This unfavorable interaction can be intensified by an increase in the rigidity of backbone torsion angles (α and ζ) following the substitution. researchgate.net
Quantum mechanical calculations have quantified the energetic impact of these modifications. The Rp configuration has been shown to destabilize the B-helical structure, while the Sp configuration tends to have a stabilizing effect. researchgate.net This stereospecific influence on stability is a critical finding, particularly as the Rp configuration is the exclusive form found in naturally occurring bacterial thio-DNA. researchgate.net The correlation between the stereospecificity of the modification and its destabilizing effect may point to a specific structure-function relationship in biological DNA phosphorothioation. researchgate.net
The destabilization caused by phosphorothioate modifications has been corroborated by experimental observations. For instance, a DNA duplex containing Rp-configured phosphorothioate modifications exhibited a reduced melting temperature (Tm) of about 4.5°C compared to its unmodified phosphodiester counterpart, indicating lower thermal stability. nih.gov Further computational studies suggest that while single PS substitutions may have only marginal effects on an ordered DNA duplex, multiple substitutions are necessary to produce a substantial impact on conformational dynamics. oup.com These modifications can lead to slight decreases in x-displacement and slight increases in inclination for all base pairs, indicating some level of steric influence from the sulfur atom. oup.com
The following table summarizes the calculated relative energy differences between standard phosphate linkages and the Rp and Sp phosphorothioate configurations in B-form DNA, as determined by quantum mechanical computations.
| Linkage Type | Mean Relative Energy Difference (ΔR.E.) | Percentage of Linkages Stabilized/Destabilized |
| Rp-Phosphorothioate | 2.7 ± 3.4 kcal/mol | ~95% Destabilized |
| Sp-Phosphorothioate | -1.4 ± 2.4 kcal/mol | >84% Stabilized |
| Data sourced from quantum mechanical calculations comparing phosphate and phosphorothioate linkages in DNA crystallographic database structures. researchgate.net |
Applications As Biochemical and Chemical Probes in Research Contexts
Probing Enzyme Mechanisms and Substrate Interactions
Dihydrogen phosphorothioate (B77711), and more commonly its organic derivatives known as phosphorothioates, serve as powerful tools in biochemical research for elucidating enzyme mechanisms and understanding substrate interactions. The substitution of a non-bridging oxygen atom with a sulfur atom in a phosphate (B84403) group creates a phosphorothioate linkage. This subtle modification introduces unique physicochemical properties that can be exploited to probe the intricate workings of various enzymes. These analogs are particularly valuable in studying phosphoryl transfer reactions, which are fundamental to numerous biological processes.
The introduction of a sulfur atom in place of oxygen results in a chiral center at the phosphorus atom, leading to the formation of two diastereomers: Rp and Sp. Enzymes often exhibit stereoselectivity for one diastereomer over the other, providing valuable insights into the three-dimensional architecture of the enzyme's active site and the stereochemical course of the reaction. Furthermore, the difference in electronegativity and bond lengths between phosphorus-sulfur and phosphorus-oxygen bonds can significantly impact the rate of enzymatic reactions, allowing researchers to dissect individual steps in the catalytic cycle.
Phosphorothioate analogs of nucleotides have been instrumental in studying the mechanisms of phosphoryl and nucleotidyl transferases. These enzymes catalyze the transfer of a phosphoryl (-PO32-) or nucleotidyl group from a donor molecule, typically a nucleoside triphosphate, to an acceptor molecule. By substituting the natural phosphate substrate with a phosphorothioate analog, researchers can investigate the stereochemical course of the reaction. Most phosphoryl and nucleotidyl transferases that have been studied using this method proceed with an inversion of configuration at the phosphorus atom, which is indicative of a single nucleophilic substitution (SN2) mechanism.
The differential reactivity of the Rp and Sp diastereomers can provide detailed information about the enzyme's active site. For instance, if an enzyme specifically requires a particular charge distribution or steric arrangement at the phosphate group, one diastereomer may act as a substrate while the other may be a poor substrate or even an inhibitor. This stereoselectivity can be used to map the interactions between the phosphate group of the substrate and amino acid residues in the enzyme's active site.
Table 1: Stereoselectivity of Phosphoryl Transfer Enzymes for Phosphorothioate Analogs
| Enzyme | Substrate Analog | Preferred Diastereomer | Observation | Reference |
| 3-Phosphoglycerate Kinase | ATPγS | Sp | The Sp diastereomer is a better substrate than the Rp diastereomer in the presence of Mg2+. | JBC (1982) |
| Methionine Adenosyltransferase | ATPαS | Rp | The enzyme shows a preference for the Rp diastereomer, indicating specific interactions at the α-phosphate. | JACS Au (2022) |
The mechanism of DNA cleavage by type II restriction endonucleases, such as EcoRI and EcoRV, has been extensively studied using phosphorothioate-modified DNA. These enzymes recognize specific DNA sequences and cleave the phosphodiester backbone. Replacing the scissile phosphodiester linkage with a phosphorothioate linkage can significantly affect the rate of cleavage.
Studies on EcoRI and EcoRV have shown that the substitution of a non-bridging oxygen with sulfur at the cleavage site generally slows down the rate of hydrolysis. This "thio effect" is often diastereomer-specific. For example, in the case of EcoRV, a single phosphorothioate substitution at the cleavage site can significantly decrease the rate of the hydrolysis reaction. The stereochemical course of the cleavage reaction for both EcoRI and EcoRV has been determined to proceed with an inversion of configuration at the phosphorus atom, consistent with a direct in-line attack of a water molecule on the phosphorus.
Phosphorothioate substitutions have also been used to probe the importance of specific phosphate groups in the recognition sequence for enzyme binding and catalysis. By systematically replacing each phosphate in the recognition site with a phosphorothioate and measuring the effect on binding and cleavage, researchers can identify critical protein-DNA contacts.
Table 2: Effect of Phosphorothioate Substitution on Restriction Enzyme Activity
| Enzyme | DNA Substrate Modification | Effect on Cleavage Rate | Conclusion | Reference |
| EcoRI | Phosphorothioate at cleavage site | Decreased rate | Probes the stereochemistry of the active site. | JBC (1984) |
| EcoRV | Single phosphorothioate at cleavage site | Significant decrease | Highlights the importance of the phosphate oxygen in catalysis. | PLOS One (2013) |
Phosphorothioate-substituted DNA has been a valuable tool for dissecting the mechanism of DNA integration and site-specific recombination events. A classic example is the study of the phage lambda integration system. The site-specific recombination reaction mediated by the lambda integrase (Int) protein involves a series of DNA cleavage and ligation steps. By introducing a phosphorothioate linkage at the Int cleavage site, researchers were able to trap a key reaction intermediate.
The presence of the phosphorothioate at the cleavage site specifically inhibits the strand exchange step. This allowed for the accumulation and characterization of a Holliday junction intermediate, providing strong evidence for a reaction pathway involving two sequential single-strand exchanges. These experiments demonstrated the power of phosphorothioate substitution in trapping transient intermediates in complex biochemical reactions.
Many enzymes that catalyze phosphoryl transfer reactions require divalent metal ions, such as Mg2+ or Mn2+, as cofactors. Phosphorothioate substitution is a powerful technique for identifying which of the phosphate oxygens are involved in coordinating these essential metal ions. This method, often referred to as "metal ion rescue," relies on the differential affinity of "hard" and "soft" metal ions for oxygen and sulfur.
Hard metal ions like Mg2+ have a strong preference for coordinating with oxygen, while softer metal ions like Mn2+, Cd2+, or Zn2+ have a higher affinity for sulfur. In a typical experiment, a specific phosphate oxygen is replaced with sulfur. If this substitution leads to a significant decrease in enzyme activity in the presence of Mg2+, it suggests that this oxygen is a ligand for the catalytic metal ion. The activity can often be "rescued" by replacing Mg2+ with a more thiophilic metal ion like Mn2+ or Cd2+, which can effectively coordinate to the sulfur atom. This approach has been used to map metal ion binding sites in the active sites of various enzymes, including restriction enzymes and ribozymes.
Table 3: Metal Ion Rescue Experiments with Phosphorothioate-Substituted Substrates
| Enzyme/System | Phosphorothioate Position | Effect with Mg2+ | Rescue with Thiophilic Metal Ion (e.g., Mn2+, Cd2+) | Implication | Reference |
| Tetrahymena group I ribozyme | Scissile phosphate (Rp) | Inhibition | Rescue with Cd2+ | Metal ion coordinates to the pro-Rp oxygen in the transition state. | ResearchGate |
| Nonenzymatic RNA primer extension | Pro-SP position of reactive phosphate | Decreased activity | Increased activity with Cd2+ | Catalytic metal ion interacts with the pro-SP oxygen. | PMC |
Investigation of Nucleic Acid Structure, Dynamics, and Interactions
Phosphorothioate modifications are not only valuable for studying enzymes but also for investigating the structure, dynamics, and interactions of nucleic acids themselves. The replacement of a non-bridging oxygen with sulfur can subtly alter the properties of the phosphodiester backbone, influencing local conformation, electrostatic potential, and interactions with other molecules.
One of the most widely utilized properties of phosphorothioate-modified nucleic acids is their increased resistance to nuclease-mediated hydrolysis. The phosphodiester bonds in natural RNA are susceptible to cleavage by a variety of ribonucleases (RNases) present in cellular extracts and in vitro systems. This inherent instability can be a significant challenge for many molecular biology applications.
The phosphorothioate linkage is a poor substrate for most nucleases. This enhanced stability makes phosphorothioate-modified RNA a valuable tool for a range of in vitro applications where RNA degradation is a concern. For example, phosphorothioate-modified RNA can be used as stable controls in RT-PCR assays or in structural studies that require long incubation times. The degree of stabilization can depend on the number and position of the phosphorothioate linkages, as well as the specific nuclease present.
Table 4: Nuclease Resistance of Phosphorothioate-Modified RNA
| RNA Type | Modification | Nuclease(s) | Observation | Reference |
| Antisense Oligonucleotide | Full phosphorothioate backbone | 3'-exonucleases | Significantly increased half-life in human plasma. | PMC |
| mRNA | Phosphorothioate modification | Cellular nucleases | Improved stability profile. | Jena Bioscience |
Exploring Basic Physical Effects on RNA/DNA Stability and Electronic Structure
The introduction of a phosphorothioate linkage into an RNA or DNA backbone induces localized changes in the molecule's physical and electronic properties. While PS modifications are known to generally decrease the thermal stability of duplexes, the extent of this destabilization can be sequence-dependent. researchgate.net For instance, in certain DNA 14-mers, phosphorothioate derivatives were found to be less destabilizing when the modified linkage was between adenine (B156593) residues compared to thymine (B56734) residues. researchgate.net
At approximately physiological salt concentrations, the order of duplex stability has been observed as 2′-OCH3 RNA > unmodified DNA > 'normal' RNA > methylphosphonate (B1257008) DNA > phosphorothioate DNA. researchgate.net Molecular dynamics simulations and quantum mechanical calculations have provided deeper insights into these effects. biorxiv.org These studies suggest that the Rp stereoisomer of a phosphorothioate modification can induce more significant structural and dynamical differences compared to the Sp stereoisomer or the unmodified RNA. biorxiv.org
| Modification Context | Observed Effect on Stability | Reference |
| General Duplex (DNA & RNA) | Decreased thermal stability | researchgate.net |
| DNA 14-mer (A-A linkage) | Less destabilizing | researchgate.net |
| DNA 14-mer (T-T linkage) | More destabilizing | researchgate.net |
| 'Normal' RNA analog of DNA | Slightly destabilized relative to unmodified DNA | researchgate.net |
| 2'-OCH3 RNA derivative | Significantly stabilized relative to unmodified DNA | researchgate.net |
Spectroscopic Analysis of Nucleic Acid Structures
The introduction of phosphorothioate linkages can serve as a spectroscopic probe to study the structure and dynamics of nucleic acids. The altered electronic environment of the phosphorothioate group can be detected by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for studying the structural consequences of phosphorothioate modifications. While the global fold of a nucleic acid may not be significantly altered by a single PS substitution, localized conformational changes can be observed. biorxiv.org For example, NMR studies on the Neomycin-sensing riboswitch showed that the signature hydrogen bond of the U-turn motif remained stable in the presence of phosphorothioate modifications. biorxiv.org
Utility in Advanced Molecular Biology Technologies and Methodologies
The unique properties of dihydrogen phosphorothioate, particularly its resistance to nuclease degradation, have made it an indispensable modification in various molecular biology applications.
Prevention of Nucleolytic Degradation in in vitro Applications (e.g., Next-Generation Sequencing Adapters)
A significant challenge in many in vitro molecular biology techniques is the degradation of oligonucleotides by nucleases. Phosphorothioate modifications are widely used to overcome this issue. By replacing one of the non-bridging oxygen atoms in the phosphate backbone with a sulfur atom, the internucleotide linkage becomes more resistant to cleavage by both endo- and exonucleases. idtdna.comidtdna.com
In the context of Next-Generation Sequencing (NGS), adapters are short oligonucleotides that are ligated to the ends of DNA or RNA fragments to be sequenced. These adapters contain sequences necessary for amplification and sequencing. The stability of these adapters is crucial for the efficiency and accuracy of the sequencing process. Incorporating phosphorothioate bonds at the 3' end of PCR primers used for library amplification can significantly reduce the formation of adapter dimers, which are undesirable side products that can contaminate the sequencing library. researchgate.net This is because the phosphorothioate modification can prevent proof-reading DNA polymerases from removing a mismatched base at the 3' end, thereby suppressing the amplification of these dimers. researchgate.net
The strategic placement of phosphorothioate linkages is key to their effectiveness. Introducing them at the 3' and 5' ends of an oligonucleotide provides protection against exonucleases, while incorporating them throughout the sequence offers resistance to endonucleases. idtdna.comcreative-biolabs.com
| Application | Benefit of Phosphorothioate Modification | Mechanism |
| Next-Generation Sequencing (NGS) Adapters | Reduction of adapter dimer formation | Prevents proof-reading DNA polymerase from removing mismatched 3' bases |
| General in vitro Oligonucleotide Use | Increased stability | Resistance to both exonuclease and endonuclease degradation |
Insights into Gene Expression Modulation Mechanisms in Cell-Free Systems
Cell-free protein synthesis systems are valuable tools for studying the fundamental processes of transcription and translation in a controlled environment. Phosphorothioate-modified oligonucleotides, particularly antisense oligonucleotides, are utilized in these systems to modulate gene expression and gain insights into the underlying mechanisms.
The increased stability of phosphorothioate-modified oligonucleotides in cell-free extracts, which contain nucleases, allows for sustained and effective gene knockdown. nih.gov This enables researchers to study the effects of silencing specific genes on protein synthesis and other cellular processes.
Furthermore, the reactivity of the phosphorothioate group can be exploited to create light-activated or "caged" antisense oligonucleotides. nih.govchemrxiv.org In this approach, a photoremovable protecting group is attached to the sulfur atom of the phosphorothioate linkage. This modification renders the antisense oligonucleotide inactive. Upon exposure to light, the protecting group is cleaved, restoring the active phosphorothioate oligonucleotide, which can then bind to its target mRNA and inhibit protein synthesis. nih.govchemrxiv.org This technology provides precise temporal and spatial control over gene expression in cell-free systems, allowing for more sophisticated experimental designs to probe the dynamics of gene regulation.
Role in Fundamental Chemical Synthesis and Catalysis Research
The unique reactivity of the phosphorothioate group has made it a valuable synthon in fundamental chemical synthesis and a target for catalysis research. The sulfur atom, being more nucleophilic than the corresponding oxygen in a phosphate group, can participate in a variety of chemical transformations.
In the realm of chemical synthesis, methods have been developed for the efficient formation of phosphorothioates and their derivatives. ucc.ie These methods are crucial for the synthesis of modified oligonucleotides and other organophosphorothioate compounds with potential therapeutic or research applications. The development of robust methodologies for the synthesis of phosphorothioates, phosphinothioates, and phosphonothioates that avoid the use of malodorous and toxic reagents is an active area of research. ucc.ie
The phosphorothioate linkage itself can be a target for catalytic reactions. For example, the sulfur atom can be alkylated to form a labile triester, which is a key step in some DNA and RNA sequencing chemistries. nih.gov Additionally, the synthesis of phosphorothioates can be facilitated by catalysts. For instance, ammonium (B1175870) dihydrogen orthophosphate has been studied for its catalytic activity in certain organic reactions, highlighting the role of phosphate-containing compounds in catalysis. niscpr.res.in While not directly this compound, this research points to the broader catalytic potential of related structures. The development of new catalytic methods for the formation and modification of phosphorothioate bonds continues to be an important area of chemical research, driven by the widespread applications of these compounds in biology and medicine.
As Synthetic Intermediates in Organic Chemistry
Phosphorothioates, the class of compounds to which this compound belongs, are significant synthetic intermediates in organic chemistry, particularly in the synthesis of modified oligonucleotides. The introduction of a phosphorothioate linkage, where a sulfur atom replaces a non-bridging oxygen in the phosphate backbone, confers nuclease resistance to DNA and RNA sequences. This property is crucial for the development of antisense oligonucleotides and siRNAs used in therapeutic applications.
The synthesis of oligonucleotides containing phosphorothioate linkages is often achieved through a sulfurization step during solid-phase synthesis. While elemental sulfur was one of the first sulfurizing agents used, a variety of more efficient reagents have since been developed. These include 3H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage Reagent), 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT), and phenylacetyl disulfide (PADS). glenresearch.comorganica1.org These reagents facilitate the conversion of phosphite (B83602) triesters to phosphorothioate triesters on the solid support.
Recent advancements in synthetic methodologies have also focused on developing catalyst-free and more sustainable approaches. For instance, a method for the synthesis of phosphorothioates via a P-S cross-coupling reaction of thiols with dialkyl phosphites has been developed using DMSO as both the solvent and oxidant. researchgate.net Another approach involves the use of a shelf-stable disulfide, 3,3'-dithiobis(propionitrile), as a sulfur source, avoiding the use of malodorous thiols and toxic P-Cl precursors. ucc.ie Photocatalytic methods using visible light and a photocatalyst like riboflavin (B1680620) (vitamin B2) in water are also emerging as a sustainable means for preparing phosphorothioates. chemrxiv.org
The resulting phosphorothioate-modified oligonucleotides are valuable tools for probing nucleic acid structure and function, and for therapeutic development.
Contribution to Development of Novel Catalytic Systems
Phosphorothioates have found applications in the development of novel catalytic systems, primarily by acting as ligands for transition metals or by being the target of catalytic reactions for their synthesis. The sulfur atom in the phosphorothioate moiety can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.
Transition metal-catalyzed cross-coupling reactions are a key strategy for the synthesis of S-functionalized phosphorothioates. While conventional palladium catalysis has shown limitations, ligand-enabled gold catalysis has emerged as a promising technique for the alkenylation and arylation of phosphorothioates using alkenyl and aryl iodides. rsc.orgnih.gov Mechanistic studies have highlighted the crucial role of an in situ generated silver-sulfur complex that undergoes transmetalation with a gold(III) intermediate. rsc.org
Phosphorothioates are also utilized to probe the sites of metal-ion binding in ribozymes and to understand the role of metal ions in catalysis. By replacing a phosphoryl oxygen with sulfur, researchers can investigate the coordination of catalytically important metal ions. researchgate.netnih.gov This "thio-effect" can help in elucidating the transition state of enzymatic reactions at an atomic level. nih.gov
Furthermore, research into catalyst-free synthesis of phosphorothioates contributes to the development of more sustainable chemical processes. These methods often involve the formation of a disulfide intermediate from thiols, which then reacts with a phosphorus compound. researchgate.net The understanding gained from these synthetic and mechanistic studies can inform the design of new catalysts and catalytic reactions.
Emerging Research on Natural Occurrence and Unassigned Biological Functions
Presence of Phosphorothioate Groups in Bacterial DNA
A surprising and significant discovery in recent years has been the natural occurrence of phosphorothioate (PT) modifications in the DNA of a wide range of bacteria and archaea. nih.govpnas.org This physiological modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the DNA sugar-phosphate backbone, a process catalyzed by the products of the dnd (DNA degradation) gene clusters. nih.govoup.com
The incorporation of sulfur is sequence-selective and stereospecific, occurring in the RP configuration. nih.gov The dnd gene cluster typically consists of five genes, dndA, dndB, dndC, dndD, and dndE, which work in concert to introduce the phosphorothioate modification. nih.govoup.com
| Gene | Proposed Function in Phosphorothioation |
| dndA | A cysteine desulfurase that provides the sulfur atom for the modification. Can sometimes be functionally replaced by IscS. frontiersin.orgnih.gov |
| dndB | Acts as a repressor that regulates the expression of the dnd gene cluster. oup.comfrontiersin.org |
| dndC | Possesses ATP pyrophosphatase activity and contains a [4Fe-4S] cluster. It is thought to be involved in activating the target phosphate for sulfur incorporation. oup.comoup.com |
| dndD | Exhibits ATPase activity and is proposed to be involved in altering DNA structure or nicking the DNA backbone to facilitate sulfur incorporation. oup.comnih.gov |
| dndE | Believed to be involved in binding to nicked double-stranded DNA. frontiersin.orgnih.gov |
The presence of these dnd systems is widespread but sporadic across diverse bacterial phyla, suggesting extensive horizontal gene transfer. nih.govsemanticscholar.org The PT modification serves as a component of a restriction-modification (R-M) system, where the host DNA is protected by phosphorothioation, and invading foreign DNA lacking this modification is degraded by DndFGH proteins, the restriction component of the system. nih.govpnas.org
However, nearly half of the identified bacterial dnd systems exist without the cognate restriction counterparts, suggesting that PT modification has functions beyond defense. pnas.org Research indicates that PT modification is a versatile player in cellular physiology, contributing to the maintenance of cellular redox homeostasis and acting as an epigenetic regulator of gene expression. nih.govpnas.orgnih.gov The redox-active nature of the sulfur atom in the PT linkage makes it susceptible to oxidation, which may play a role in protecting the cell from oxidative stress. nih.gov
The sequence contexts for PT modification vary among different bacterial species. For example, in Streptomyces lividans, the modification occurs at d(GPSG), while in Escherichia coli B7A and Salmonella enterica serovar Cerro 87, it is found at d(GPSA) and d(GPST). nih.govpnas.org
| Bacterial Species | Observed Phosphorothioate Sequence Context |
| Streptomyces lividans | d(GPSG) |
| Pseudomonas fluorescens Pf0-1 | d(GPSG) |
| Escherichia coli B7A | d(GPSA) and d(GPST) |
| Salmonella enterica serovar Cerro 87 | d(GPSA) and d(GPST) |
| Hahella chejuensis KCTC2396 | d(GPSA) |
| Geobacter uraniumreducens Rf4 | d(GPSG) |
This emerging field of research continues to uncover the multifaceted roles of this unique DNA backbone modification in the bacterial world.
Future Research Directions and Unresolved Questions in Dihydrogen Phosphorothioate Chemistry
Advancements in Environmentally Benign and Sustainable Synthetic Routes
The growing emphasis on green chemistry is driving the development of more sustainable methods for the synthesis of phosphorothioates. Traditional synthetic routes often involve hazardous reagents and generate significant waste. Consequently, researchers are actively exploring environmentally benign alternatives that offer high efficiency and atom economy.
One promising approach involves visible-light photocatalysis, which allows for the generation of phosphorothioates under exceptionally mild conditions. For instance, the use of riboflavin (B1680620) (vitamin B2) as a photocatalyst in water represents a significant step towards a sustainable synthesis of DNA and RNA phosphorothioates. This method utilizes conventional thiosulfate (B1220275) as a benign sulfur source, minimizing the use of toxic sulfurizing agents. chemrxiv.orgchemrxiv.org Another innovative strategy employs blue light-emitting diodes (LEDs) to promote P-S bond construction under metal-free, ligand-free, oxidant-free, and photocatalyst-free conditions, resulting in high atom economy and minimal chemical waste. acs.org
Recent advancements also include three-component reactions that utilize elemental sulfur (S8) or tetraphosphorus (B14172348) decasulfide (P4S10) as inorganic phosphorus and sulfur sources. rsc.org These methods avoid the pre-synthesis of sensitive sulfur-transfer reagents and often proceed with high atom efficiency. For example, a remote C(sp3)–H phosphorothiolation has been achieved via a Cu/Fe co-catalyzed three-component reaction of N-fluorosubstituted amides, elemental sulfur, and H-phosphonates. Furthermore, compressing the traditional four-step automated oligonucleotide synthesis into a three-step protocol by using reagents like dimethylthiarum disulfide (DTD) has been shown to reduce solvent consumption by approximately 20-25% and decrease the total synthesis time. calstate.eduresearchgate.net
These emerging synthetic strategies highlight a clear trend towards greener and more efficient manufacturing of phosphorothioate-containing molecules.
Development of More Precise Analytical Tools for Stereoisomer-Specific Analysis
The synthesis of phosphorothioates introduces a chiral phosphorus center, resulting in a mixture of diastereomers (Rp and Sp configurations). sigmaaldrich.comsigmaaldrich.com These stereoisomers can exhibit different physicochemical and pharmacological properties, making their separation and characterization crucial, particularly for therapeutic oligonucleotides. nih.govcolab.wsnih.gov Consequently, a significant area of future research lies in the development of more precise and efficient analytical tools for stereoisomer-specific analysis.
Currently, liquid chromatography (LC)-based approaches are the most widely used techniques for characterizing phosphorothioate (B77711) diastereomers. nih.govresearchgate.net These include ion-pair reversed-phase liquid chromatography (IP-RPLC), anion-exchange chromatography (AEX), and mixed-mode chromatography (MMC). nih.govcolab.ws While these methods have demonstrated considerable potential for separating diastereomers, their resolution is often limited, especially for oligonucleotides with multiple phosphorothioate linkages. acs.orgacs.org
Future advancements are expected to focus on improving the selectivity and resolution of these chromatographic techniques. This could involve the development of novel stationary phases, ion-pairing reagents, and mobile phase compositions. colab.ws Additionally, emerging techniques such as ion mobility spectrometry and metal ion complexation chromatography (MICC) are showing promise for the analysis of complex diastereomeric mixtures. acs.orgacs.org
Non-chromatographic methods, including capillary electrophoresis (CE) with chiral selectors and 31P nuclear magnetic resonance (NMR) spectroscopy, also offer valuable complementary information. researchgate.netacs.orgacs.org The development of novel enzymatic methods for cleaving therapeutic oligonucleotides into smaller, more easily analyzable fragments is another promising avenue. acs.org Ultimately, the goal is to develop robust and reliable analytical platforms capable of providing a comprehensive and quantitative assessment of the stereochemical composition of phosphorothioate-containing molecules.
| Analytical Technique | Principle of Separation/Detection | Application in Phosphorothioate Analysis | Key Advantages |
| Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase containing an ion-pairing reagent. | Separation of diastereomers based on differences in hydrophobicity. | Widely applicable and well-established. |
| Anion-Exchange Chromatography (AEX) | Electrostatic interactions between the negatively charged phosphorothioate backbone and a positively charged stationary phase. | Separation based on charge differences between diastereomers. | Effective for separating oligonucleotides. |
| Mixed-Mode Chromatography (MMC) | Combines multiple separation mechanisms, such as ion-exchange and reversed-phase. | Enhanced selectivity for complex diastereomeric mixtures. | Improved resolution over single-mode chromatography. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field, often with chiral selectors. | High-efficiency separation of charged stereoisomers. | Requires minimal sample volume. |
| 31P Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the phosphorus nucleus, which is sensitive to its chemical environment. | Provides information on the relative abundance of Rp and Sp diastereomers. | Non-destructive and provides structural information. |
| Ion Mobility Spectrometry (IMS) | Separation of ions based on their size, shape, and charge in the gas phase. | Emerging technique for separating complex mixtures of isomers. | Can be coupled with mass spectrometry for enhanced characterization. |
Refined Computational Models for Complex Phosphorothioate Systems
Computational modeling has become an indispensable tool for understanding the structure, dynamics, and reactivity of phosphorothioate-containing systems at an atomic level. nih.gov Future research will focus on developing more refined and accurate computational models to predict the behavior of these complex molecules with greater fidelity.
Density Functional Theory (DFT) calculations are frequently employed to investigate the geometrical and vibrational features of phosphorothioates and their interactions with other molecules, such as hydrated cations. researchgate.net These calculations can provide insights into how the substitution of sulfur for oxygen affects the electronic structure and bonding within the phosphate (B84403) backbone. mdpi.comnih.gov Molecular dynamics (MD) simulations offer a powerful approach to study the conformational dynamics of phosphorothioate-modified nucleic acids and their hybridization with target molecules. nih.gov However, the accuracy of these simulations is highly dependent on the quality of the underlying force field parameters. acs.orgresearchgate.net
A key challenge is the development of force field parameters that accurately capture the unique properties of the phosphorothioate linkage, including its increased size, polarizability, and altered hydrogen bonding capabilities compared to the native phosphodiester bond. acs.org Current force fields often struggle to reproduce experimental observations, highlighting the need for improved parameterization. acs.orgresearchgate.net Future efforts will likely involve the use of high-level quantum mechanical (QM) calculations to derive more accurate force field parameters and the development of polarizable force fields that can better account for the electronic effects of the sulfur atom.
Predictive models for the hybridization stability of phosphorothioate oligonucleotides are also an active area of research. nih.govplos.org High-resolution melting (HRM) analysis, coupled with thermodynamic modeling, has shown promise in developing predictive models for the stability of duplexes containing phosphorothioate linkages. nih.govplos.org Refinements to these models will aid in the rational design of nucleic acid-based therapeutics and diagnostics with improved hybridization properties.
| Computational Method | Application to Phosphorothioate Systems | Future Research Directions |
| Density Functional Theory (DFT) | Investigation of electronic structure, geometry, and vibrational frequencies. | Development of more accurate functionals for sulfur-containing systems. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics, hybridization, and interactions with other molecules. | Improvement of force field parameters for the phosphorothioate linkage. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy calculations on a specific region of a large system (e.g., the active site of an enzyme). | Application to enzymatic reactions involving phosphorothioates. |
| Thermodynamic Modeling | Prediction of the stability of nucleic acid duplexes containing phosphorothioate modifications. | Incorporation of stereochemical effects into predictive models. |
Elucidation of Undetermined Roles in Non-Human Biological Systems
While the roles of phosphorothioates in therapeutic applications are well-studied, their functions in non-human biological systems are less understood and represent a significant area for future investigation. Naturally occurring phosphorothioate modifications in the DNA of bacteria and archaea have been discovered, suggesting important biological functions. nih.govpnas.orgnih.gov
These modifications are introduced by the products of the dnd gene cluster and are involved in a type of restriction-modification (R-M) system that protects the host organism from foreign DNA, such as invading viruses. pnas.orgnih.gov Unlike canonical R-M systems that rely on DNA methylation, these systems use phosphorothioation as a protective epigenetic mark. nih.gov Research has shown a wide distribution and diverse sequence contexts for these modifications across various bacterial and archaeal species. nih.govpnas.orgpnas.org
A novel phosphorothioate-based antiviral defense system has been identified in archaea. nih.govresearchgate.net This system involves DndCDEA-specific DNA phosphorothioation and the PbeABCD-mediated halt of virus propagation by inhibiting DNA replication, without degrading the viral DNA. researchgate.net
Unresolved questions in this area include:
What is the full extent of the distribution of phosphorothioate modifications across the microbial world?
What are the precise molecular mechanisms by which these modifications are recognized and processed by the cellular machinery?
Do phosphorothioates play other roles in bacterial and archaeal physiology beyond defense, such as in gene regulation or stress response? nih.gov
How did these unique modification systems evolve?
Answering these questions will not only deepen our fundamental understanding of microbial biology but may also provide new tools for biotechnology and synthetic biology.
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique nucleophilic and redox properties of the sulfur atom in the phosphorothioate linkage open up possibilities for novel chemical transformations and reactivity patterns that are not accessible to their phosphodiester counterparts. nih.gov Future research in this area will likely focus on harnessing this reactivity for the development of new bioconjugation strategies, materials, and therapeutic agents.
The nucleophilic character of the phosphorothioate group has been exploited for the covalent conjugation of oligonucleotides with various electrophilic compounds. researchgate.netnih.govbohrium.com This approach allows for the site-specific incorporation of labels, drugs, and other functional moieties onto the nucleic acid backbone. researchgate.netnih.gov Future work will likely explore a wider range of electrophilic partners and reaction conditions to expand the scope and efficiency of these conjugation reactions. The reaction of phosphorothioates with maleimides, for instance, has been shown to be a robust method for bioconjugation. acs.org
The oxidation of phosphorothioates is another area of interest. nih.gov Under conditions of oxidative stress, the sulfur atom can be oxidized, potentially leading to changes in DNA structure and stability. nih.gov Understanding the mechanisms and consequences of phosphorothioate oxidation is important for both their therapeutic applications and their roles in biological systems.
Furthermore, the development of new synthetic methods that leverage the unique reactivity of phosphorothioates is an ongoing endeavor. This includes the synthesis of S-alkyl phosphorothioates and phosphorodithioates through novel multi-component reactions. The exploration of transition-metal-free reaction conditions for these transformations is particularly attractive from a green chemistry perspective.
Interdisciplinary Research at the Interface of Chemistry, Physics, and Biology
The future of dihydrogen phosphorothioate research lies in a highly interdisciplinary approach that integrates the principles and techniques of chemistry, physics, and biology. This convergence is essential for tackling the complex challenges and unlocking the full potential of these fascinating molecules.
Chemistry will continue to play a central role in developing novel and sustainable synthetic methods, as well as new analytical techniques for the precise characterization of phosphorothioate-containing systems. chemrxiv.orgchemrxiv.orgnih.gov The design and synthesis of new phosphorothioate derivatives with tailored properties will be crucial for advancing their applications in medicine and materials science. rsc.orgnih.gov
Physics , through computational modeling and advanced spectroscopic techniques, will provide a deeper understanding of the fundamental properties of phosphorothioates at the molecular level. nih.govresearchgate.netacs.org Refined computational models will enable the in-silico design of phosphorothioate-based systems with desired functions, while advanced analytical methods will allow for their precise structural and dynamic characterization. oup.com
Biology will drive the exploration of the diverse roles of phosphorothioates in living organisms, from their function in microbial defense systems to their interactions with proteins and other biomolecules in therapeutic contexts. nih.govnih.govoup.com Understanding these biological interactions is key to developing more effective and safer phosphorothioate-based drugs and to harnessing their potential in biotechnology. nih.govoup.comnih.gov
The synergy between these disciplines will be critical for addressing key unresolved questions. For example, understanding how the chirality of the phosphorothioate linkage influences biological activity requires a combination of stereoselective synthesis (chemistry), computational modeling of protein-nucleic acid interactions (physics), and in-vitro and in-vivo biological assays (biology). nih.govnih.govnih.gov Similarly, the development of new phosphorothioate-based nanomaterials will require expertise in chemical synthesis, physical characterization, and biological evaluation. researchgate.net
By fostering collaboration and communication across these disciplines, the scientific community can accelerate the pace of discovery and innovation in the field of this compound chemistry.
Q & A
Q. What are the standard analytical methods for characterizing dihydrogen phosphorothioate and its derivatives?
- Methodological Answer : this compound is typically characterized using liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation and structural elucidation. For example, LC-MS with quadrupole time-of-flight (Q-TOF) systems enables high-resolution mass analysis, particularly for detecting phosphorothioate backbone fragments (e.g., PSO2⁻ at m/z 94.9358) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) is also critical for verifying sulfur substitution in phosphate groups. Quantitative analysis often employs ion-pair reverse-phase chromatography coupled with UV detection at 260 nm .
Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?
- Methodological Answer : Use a factorial design to test stability across pH ranges (e.g., 3.0–9.0) and temperatures (4°C–37°C). Prepare buffered solutions (phosphate, acetate, Tris) and monitor degradation via LC-MS or UV spectrophotometry at timed intervals. Include controls with inert atmospheres (N₂) to evaluate oxidative degradation. Data analysis should employ first-order kinetics models to calculate half-lives and identify pH-dependent degradation pathways .
Q. What are the key considerations for validating a fluorometric assay for this compound quantification?
- Methodological Answer : Validation requires establishing linearity (e.g., 0.1–50 µM), limit of detection (LOD), and precision (intra-/inter-day CV <15%). Use a reference standard to confirm specificity against structurally similar compounds (e.g., dihydrogen phosphate). Spike-and-recovery experiments in biological matrices (serum, cell lysates) assess accuracy. Cross-validate results with an orthogonal method like LC-MS to rule out fluorescence interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., ionic strength, reducing agents). Perform a meta-analysis of published data to identify confounding variables. Replicate key studies under standardized conditions, controlling for factors like glutathione levels (which may reduce sulfur oxidation). Use multivariate regression to isolate variables influencing bioactivity .
Q. What advanced synthetic strategies improve the yield of this compound derivatives with chiral specificity?
- Methodological Answer : Chiral phosphorothioates require stereospecific sulfurization. Replace traditional Staudinger reactions with metal-catalyzed methods (e.g., Pd-mediated thiophosphorylation) to enhance enantiomeric excess (ee). Monitor reaction progress via ³¹P NMR to optimize stoichiometry of sulfurizing agents (e.g., 3H-1,2-benzodithiol-3-one). Purify intermediates using chiral stationary-phase HPLC .
Q. How can machine learning models optimize this compound-based drug formulation parameters?
- Methodological Answer : Train models on datasets combining physicochemical properties (logP, pKa), stability data, and pharmacokinetic outcomes. Use random forest or gradient-boosting algorithms to predict optimal excipient ratios (e.g., cyclodextrin for solubility enhancement). Validate predictions with in vitro permeability assays (Caco-2 monolayers) and in vivo bioavailability studies .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit data to sigmoidal dose-response curves (Hill equation) using nonlinear regression. Account for non-monotonic responses (hormesis) with biphasic models. Apply Bayesian hierarchical modeling to integrate historical control data and reduce false positives in low-dose extrapolation. Report EC₅₀/LC₅₀ values with 95% confidence intervals .
Data Management and Reproducibility
Q. How should researchers archive raw data from this compound experiments to ensure reproducibility?
- Methodological Answer : Store raw chromatograms, spectra, and instrument metadata in FAIR-compliant repositories (e.g., Zenodo, Figshare). Use version-controlled electronic lab notebooks (ELNs) to document protocols and annotate outliers. Share analytical scripts (Python/R) for data processing to enable independent verification .
Tables of Representative Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
